molecular formula C22H19NO2 B15288456 N-Benzoyl-N-(2-phenylethyl)benzamide

N-Benzoyl-N-(2-phenylethyl)benzamide

Cat. No.: B15288456
M. Wt: 329.4 g/mol
InChI Key: DXMWDXBVIDJHBJ-UHFFFAOYSA-N
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Description

N-Benzoyl-N-(2-phenylethyl)benzamide is a chemical compound offered for research and development purposes. It is intended for use in controlled laboratory settings by qualified researchers. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's specifications and safety data sheet for detailed handling and storage information prior to use.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

N-benzoyl-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C22H19NO2/c24-21(19-12-6-2-7-13-19)23(17-16-18-10-4-1-5-11-18)22(25)20-14-8-3-9-15-20/h1-15H,16-17H2

InChI Key

DXMWDXBVIDJHBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

chemical structure analysis of N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of N-Benzoyl-N-(2-phenylethyl)benzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the , a tertiary amide with the molecular formula C₂₂H₁₉NO₂ and a molecular weight of 329.39 g/mol .[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a narrative grounded in the principles of analytical chemistry, emphasizing the causality behind experimental choices and the integration of data for unambiguous structural confirmation.

Foundational Understanding: Synthesis and Physicochemical Context

A robust analytical strategy begins with an understanding of the molecule's origin and fundamental properties. N-Benzoyl-N-(2-phenylethyl)benzamide is a tertiary amide, lacking the N-H proton characteristic of primary and secondary amides. This structural feature significantly influences its spectroscopic signature and chemical reactivity.

Synthesis Context: The most probable laboratory synthesis involves the N-acylation of a secondary amide precursor, N-(2-phenylethyl)benzamide. This reaction, typically employing benzoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine, substitutes the amide proton with a second benzoyl group. Understanding this synthetic route is crucial as it informs predictions of potential impurities, such as unreacted starting materials or side-products, which must be differentiated during analysis. General methods for amide synthesis often involve the activation of carboxylic acids or the use of acyl halides with amines.[][3]

Physicochemical Properties: As a moderately large organic molecule with two phenyl rings and two carbonyl groups, it is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[4] These properties guide the selection of appropriate solvents for spectroscopic analysis and chromatographic purification.

Core Analytical Workflow: A Multi-Technique Approach

No single analytical technique provides a complete structural picture. The definitive analysis of N-Benzoyl-N-(2-phenylethyl)benzamide relies on the synergistic integration of data from several spectroscopic and spectrometric methods. The workflow logically progresses from confirming the molecular mass and elemental composition to mapping the carbon-hydrogen framework and identifying functional groups.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive 3D Structure cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Map C-H Framework & Connectivity MS->NMR Confirms Mass Confirm Structure Confirmed MS->Confirm Corroborates Structure IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR Confirms Functional Groups NMR->Confirm Primary Structure Proof XRAY Single-Crystal X-ray Diffraction (Optional) Determine Solid-State Conformation XRAY->Confirm Provides 3D Proof

Caption: Integrated workflow for the structural analysis of N-Benzoyl-N-(2-phenylethyl)benzamide.

Mass Spectrometry (MS): The First Gateway

Expertise & Rationale: Mass spectrometry is the initial and most critical step to confirm that the synthesized compound has the correct molecular mass. It provides the molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental formula, which are foundational pieces of evidence.

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Utilize an LC-MS system equipped with an Electrospray Ionization (ESI) source, which is ideal for polar organic molecules like amides.

  • Analysis: Inject the sample. The expected ion to observe in positive ion mode would be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Data Interpretation: The primary goal is to find the mass corresponding to the expected molecular formula.

Predicted Data:

Parameter Expected Value Rationale
Molecular Formula C₂₂H₁₉NO₂ Based on the structure.
Monoisotopic Mass 329.1416 g/mol The exact mass used for HRMS confirmation.
[M+H]⁺ Ion m/z 330.1489 Protonated molecule, commonly observed in ESI+.
[M+Na]⁺ Ion m/z 352.1308 Sodium adduct, also common and confirms the mass.

| Key Fragments | m/z 105, 120 | m/z 105 corresponds to the benzoyl cation [C₆H₅CO]⁺. m/z 120 corresponds to the [C₆H₅CH₂CH₂N]⁺ fragment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon framework. For a molecule like N-Benzoyl-N-(2-phenylethyl)benzamide, NMR confirms the presence of the two distinct benzoyl groups and the phenylethyl chain and establishes their connectivity to the central nitrogen atom.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a longer acquisition time. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): Techniques like COSY (H-H correlation) and HSQC (H-C correlation) can be used to definitively assign all signals and confirm connectivity.

Predicted Spectroscopic Data (in CDCl₃):

Group¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)Rationale
Benzoyl Protons 7.20 - 7.80 (m, 10H)127.0 - 135.0Complex multiplet for the 10 protons on the two phenyl rings of the benzoyl groups. Multiple signals expected for the aromatic carbons.
Phenylethyl Phenyl Protons 7.10 - 7.30 (m, 5H)126.0 - 138.0Multiplet for the 5 protons on the terminal phenyl ring of the ethyl chain.
-N-CH₂- ~4.0 (t, 2H)~48.0A triplet signal for the methylene group attached to the nitrogen.
-CH₂-Ph ~3.0 (t, 2H)~35.0A triplet signal for the methylene group attached to the phenyl ring.
Carbonyl Carbons (C=O) N/A~172.0Two signals may be present in this region for the two amide carbonyls.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. For this molecule, the most critical absorption is the carbonyl (C=O) stretch of the tertiary amide group. Its frequency provides direct evidence of the amide functionality and distinguishes it from other carbonyl-containing compounds like ketones or esters.

Experimental Protocol (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands.

Predicted Data:

Functional Group Expected Wavenumber (cm⁻¹) Rationale
Amide C=O Stretch 1650 - 1680 Strong absorption characteristic of a tertiary amide carbonyl. The absence of N-H bands is a key confirmation point.
Aromatic C=C Stretch 1450 - 1600 Multiple sharp bands indicating the presence of phenyl rings.
Aromatic C-H Stretch 3000 - 3100 Signals just above 3000 cm⁻¹ confirm aromatic C-H bonds.

| Aliphatic C-H Stretch | 2850 - 2960 | Signals just below 3000 cm⁻¹ for the methylene groups. |

X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While the combination of MS, NMR, and IR can provide an unambiguous constitutional structure, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[5] It provides bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. This level of detail is often critical in drug development for understanding receptor binding.

Experimental Protocol:

  • Crystal Growth: This is the most challenging step. It involves dissolving the purified compound in a suitable solvent system and allowing the solvent to evaporate slowly, or using vapor diffusion techniques to induce crystallization.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays.

  • Structure Solution and Refinement: The diffraction pattern is analyzed computationally to generate an electron density map, from which the atomic positions are determined and refined.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution A Dissolve Purified Compound B Slow Evaporation / Vapor Diffusion A->B C Obtain Single Crystal B->C D Mount Crystal on Diffractometer C->D E Irradiate with X-rays D->E F Collect Diffraction Pattern E->F G Solve Phase Problem F->G H Generate Electron Density Map G->H I Build & Refine Atomic Model H->I J Final 3D Structure (Bond Lengths, Angles) I->J

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion: Synthesizing Data for Unimpeachable Evidence

The structural analysis of N-Benzoyl-N-(2-phenylethyl)benzamide is a process of accumulating and cross-validating evidence. Mass spectrometry confirms the elemental formula. IR spectroscopy identifies the tertiary amide functional group. NMR spectroscopy maps the carbon-hydrogen framework and confirms the connectivity of the benzoyl and phenylethyl moieties to the central nitrogen. Finally, X-ray crystallography can provide the ultimate proof of the three-dimensional structure. Each step is a self-validating system, where the results from one technique must be in complete agreement with the others, leading to a confident and final structural assignment.

References

  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2021). MDPI. Retrieved from [Link]

  • A method for preparing N- (2 - phenylethyl) benzamide. (2013). Google Patents.
  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. (2022). Karbala International Journal of Modern Science. Retrieved from [Link]

  • N-Phenethylbenzamide. PubChem, National Institutes of Health. Retrieved from [Link]

  • Benzeneethanamine, N-benzoyl-. (2024). ChemBK. Retrieved from [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021). MDPI. Retrieved from [Link]

  • Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of... (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. (2020). DergiPark. Retrieved from [Link]

  • Analysis method for amide compounds. (2014). Google Patents.

Sources

Physicochemical Profiling and Conformational Dynamics of N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzoyl-N-(2-phenylethyl)benzamide (CAS: 74449-34-6) represents a highly specialized class of tertiary amides, specifically functioning as an N-alkylated imide (dibenzamide)[1]. Characterized by its profound lipophilicity, rigid structural geometry, and complete absence of hydrogen-bond donors, this molecule serves as an exemplary model for understanding the steric and electronic factors that govern imide bond rotation. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the self-validating analytical workflows required for its rigorous characterization in materials science and drug development.

Structural & Physicochemical Profiling

To predict the behavior of N-Benzoyl-N-(2-phenylethyl)benzamide in both synthetic matrices and biological systems, we must first deconstruct its core physicochemical parameters. The presence of three aromatic rings (two benzoyl, one phenethyl) and a highly conjugated imide core dictates its solubility, permeability, and molecular flexibility.

Core Physicochemical Parameters
PropertyValueMechanistic Rationale
CAS Number 74449-34-6Unique chemical identifier[1].
Molecular Formula C₂₂H₁₉NO₂N-alkylated dibenzamide core[1].
Molecular Weight 329.39 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability[1].
LogP (Estimated) 4.5 – 5.1High lipophilicity driven by the hydrophobic bulk of three aromatic rings[2].
TPSA ~43.4 ŲExceptionally low polar surface area due to fully substituted tertiary nitrogen[3].
H-Bond Donors 0Lack of N-H bonds prevents the molecule from acting as a hydrogen-bond donor.
H-Bond Acceptors 2The two imide carbonyl oxygens serve as weak hydrogen-bond acceptors.
Rotatable Bonds 7Confers moderate molecular flexibility, though N-C(O) rotation is sterically hindered.

Causality of Physicochemical Traits: The Topological Polar Surface Area (TPSA) of ~43.4 Ų is significantly lower than that of primary or secondary amides. Because the tertiary nitrogen is fully substituted, all hydrogen-bond donors are eliminated, leaving only the carbonyl oxygens to interact with aqueous environments[PubChem CID 67271][3]. This low TPSA, combined with a high LogP, predicts excellent passive membrane permeability but exceptionally poor aqueous solubility—a hallmark trait of bulky dibenzamides[RSC Advances][2].

Mechanistic Insights: Conformational Dynamics of the Imide Core

Unlike standard amides, which typically exist in a rigid trans (Z) conformation due to partial double-bond character, imides possess two distinct N-C(O) bonds. This creates a complex, multi-state conformational landscape. The rotation around the N-C(O) bonds in N-Benzoyl-N-(2-phenylethyl)benzamide is heavily restricted by two competing forces: steric hindrance from the 2-phenylethyl group and electrostatic repulsion between the two carbonyl oxygens.

Causality in Conformational Preference:

  • E,Z-Conformer Dominance : In solution, the molecule predominantly adopts an E,Z conformation. One benzoyl carbonyl oxygen points toward the phenethyl group (E), while the other points away (Z). This specific geometry is thermodynamically favored because it minimizes dipole-dipole repulsion between the two highly electronegative carbonyl groups while mitigating van der Waals clashes between the bulky phenyl rings.

  • The Steric and Electronic Penalties of E,E and Z,Z : The Z,Z conformer forces both carbonyl oxygens to align parallel to each other, creating massive electrostatic repulsion. Conversely, the E,E conformer forces both benzoyl phenyl rings into the exact same spatial hemisphere as the phenethyl group, resulting in severe steric strain.

ConformationalDynamics A N-Alkyl Dibenzamide Core (Planar Transition State) B E,Z-Conformer (Thermodynamically Favored) A->B Low Energy Pathway C E,E-Conformer (Sterically Hindered) A->C High Steric Clash D Z,Z-Conformer (Dipole Repulsion) A->D High Dipole Alignment

Caption: Conformational energy landscape of the N-alkyl dibenzamide core.

Analytical & Experimental Workflows

Characterizing the structural dynamics of N-Benzoyl-N-(2-phenylethyl)benzamide requires orthogonal analytical techniques. The following self-validating workflows ensure rigorous structural elucidation, bridging solution-state dynamics with solid-state geometry.

AnalyticalWorkflow S1 Sample Preparation (Dissolution in C2D2Cl4) S2 Variable Temperature NMR (VT-NMR) S1->S2 S4 X-Ray Crystallography (Solid-State Conformation) S1->S4 Slow Evaporation S3 Rotamer Coalescence Analysis S2->S3 Extract Activation Energy (ΔG‡) S5 In Silico DFT Modeling (Thermodynamic Validation) S3->S5 Validate with Computational Data S4->S5

Caption: Step-by-step analytical workflow for characterizing imide rotamers.

Protocol 1: Variable Temperature NMR (VT-NMR) for Rotamer Analysis

Objective: To quantify the activation free energy (


) of the N-C(O) bond rotation and validate the existence of distinct solution-state rotamers.
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated 1,1,2,2-tetrachloroethane (

    
    ). Causality: This specific solvent is chosen because its high boiling point allows for elevated temperature scanning (up to 120 °C) without solvent evaporation or boiling.
    
  • Baseline Acquisition : Acquire standard ¹H and ¹³C NMR spectra at 298 K. The phenethyl

    
     protons will appear as broadened multiplets or distinct sets of split signals, confirming slow rotamer exchange on the NMR timescale.
    
  • Temperature Gradient : Increment the probe temperature by 10 K steps from 298 K to 393 K. Allow exactly 5 minutes of thermal equilibration at each step to ensure the sample temperature matches the probe reading.

  • Coalescence Observation : Record the coalescence temperature (

    
    )—the exact point where the distinct rotamer signals merge into a single broad peak.
    
  • Thermodynamic Calculation (Self-Validation) : Apply the Eyring equation (

    
    ) to calculate the activation barrier. For bulky dibenzamides, this barrier typically ranges from 14 to 18 kcal/mol. This experimental 
    
    
    
    acts as a self-validating metric against theoretical DFT calculations.
Protocol 2: X-Ray Crystallography for Solid-State Conformation

Objective: To determine the absolute solid-state geometry and observe intermolecular packing forces.

  • Crystallization : Dissolve 50 mg of the compound in a minimal volume of hot ethyl acetate. Add hexanes dropwise until slight turbidity is observed, then heat gently until clear. Causality: This binary solvent system provides the perfect balance of solubility and volatility for controlled precipitation.

  • Slow Evaporation : Allow the vial to rest undisturbed at 20 °C for 48-72 hours. The slow increase in supersaturation forces the thermodynamically favored E,Z conformer to pack efficiently into a crystalline lattice.

  • Diffraction Analysis : Mount a single crystal (approx. 0.2 x 0.2 x 0.1 mm) on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation. Collect data at 100 K using Mo K

    
     radiation (
    
    
    
    Å).
  • Structure Solution : Solve using direct methods (e.g., SHELXT) and refine on

    
    . Validate the structure by analyzing the dihedral angles between the imide plane and the benzoyl rings, which typically deviate by 30-45° to break conjugation and relieve steric strain.
    

Pharmacokinetic & Drug Development Implications

In modern drug discovery, the N-alkyl dibenzamide motif is frequently employed as a rigidified linker or a highly stable prodrug scaffold.

  • Metabolic Stability : The immense steric bulk surrounding the tertiary imide nitrogen physically shields the carbonyl carbons from nucleophilic attack by plasma amidases and proteases. This grants the molecule exceptional metabolic stability in vivo.

  • Blood-Brain Barrier (BBB) Penetration : With zero hydrogen-bond donors, a TPSA of ~43.4 Ų, and high lipophilicity (LogP ~4.8), N-Benzoyl-N-(2-phenylethyl)benzamide possesses an ideal physicochemical profile for crossing the blood-brain barrier via passive diffusion[RSC Advances][2].

  • Formulation Challenges : The trade-off for this high permeability is extremely poor aqueous solubility. Translating this compound (or its derivatives) into in vivo models necessitates advanced formulation strategies, such as encapsulation in lipid nanoparticles (LNPs) or complexation with cyclodextrins, to achieve therapeutic plasma concentrations.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 67271, 2,2'-Dibenzoylaminodiphenyl disulfide." PubChem Database. Available at:[Link]

  • Royal Society of Chemistry. "Drug-likeness of linear pentamidine analogues and their impact on the hERG K+ channel – correlation with structural features." RSC Medicinal Chemistry, 2020. Available at:[Link]

Sources

molecular weight and formula of N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Profiling, Synthesis, and Impurity Management in Drug Development


Executive Summary

N-Benzoyl-N-(2-phenylethyl)benzamide (CAS: 74449-34-6) is a tertiary imide derivative of phenethylamine. In the context of pharmaceutical development, it is primarily encountered as a process-related impurity or a synthetic byproduct during the manufacture of benzamide-based active pharmaceutical ingredients (APIs), such as Solifenacin intermediates.

Unlike its mono-acyl counterpart (N-phenethylbenzamide), this molecule features a nitrogen atom bonded to two benzoyl groups, creating a steric and electronic environment that significantly alters its solubility, stability, and spectroscopic signature. This guide provides a comprehensive technical breakdown for researchers isolating, characterizing, or suppressing this compound during amide synthesis.

Physicochemical Identity

The following data constitutes the core identity of the molecule, essential for regulatory documentation and analytical method validation.

Table 1: Core Chemical Parameters
ParameterTechnical Specification
Chemical Name N-Benzoyl-N-(2-phenylethyl)benzamide
Synonyms N-(2-Phenylethyl)dibenzamide; N-Phenethyldibenzamide
CAS Registry Number 74449-34-6
Molecular Formula

Molecular Weight 329.39 g/mol
Structural Class Acyclic Imide (Dibenzamide)
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Profile High lipophilicity (LogP > 4.5); Soluble in DCM, DMSO, EtOAc; Insoluble in Water

Structural Analysis & Electronic Properties

The Imide Functionality

The defining feature of this molecule is the imide (


)  linkage. Unlike a secondary amide, the nitrogen atom possesses no proton donor (

), eliminating its ability to act as a hydrogen bond donor.[1]
  • Electronic Withdrawal: The nitrogen lone pair is delocalized across two carbonyl systems. This makes the nitrogen significantly less nucleophilic than in the mono-amide precursor.

  • Conformational Locking: The steric bulk of two phenyl rings attached to the carbonyls forces the molecule into a twisted conformation to minimize steric clash with the phenethyl side chain.

  • Hydrolytic Instability: While thermally stable, acyclic imides are generally more susceptible to nucleophilic attack (hydrolysis) than simple amides due to the better leaving group ability of the amide anion.

Synthesis & Formation Mechanism

In drug development, this compound typically arises via over-acylation . When synthesizing N-phenethylbenzamide (a common pharmacophore), the presence of excess benzoyl chloride and strong base drives the reaction beyond the desired mono-amide endpoint.

Experimental Protocol: Intentional Synthesis (Reference Standard)

To generate this compound for use as an analytical standard (e.g., for HPLC retention time marker), follow this self-validating protocol.

Reagents:

  • Phenethylamine (1.0 eq)

  • Benzoyl Chloride (2.5 eq) — Excess is critical

  • Triethylamine (

    
    ) (3.0 eq)
    
  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Workflow:

  • Priming: Dissolve phenethylamine in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Add

    
     to scavenge HCl generated during the reaction.
    
  • Acylation (Phase 1): Add 1.0 eq of Benzoyl Chloride dropwise. This rapidly forms the mono-amide (N-phenethylbenzamide).

  • Acylation (Phase 2 - Forcing): Add the remaining 1.5 eq of Benzoyl Chloride. Allow the reaction to warm to reflux (40°C) for 6–12 hours. Note: The second acylation is kinetically slower due to the reduced nucleophilicity of the mono-amide.

  • Quench & Workup: Wash with

    
     (remove acid) and dilute HCl (remove unreacted amine).
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The di-benzoyl product elutes before the mono-amide due to lack of H-bonding (lower polarity).

Pathway Visualization

The following diagram illustrates the competitive pathway between the desired drug intermediate (Mono-Amide) and the impurity (Di-Amide).

SynthesisPathway Start Phenethylamine (Primary Amine) Mono N-Phenethylbenzamide (Mono-Amide) Target Intermediate Start->Mono Fast (Kinetic Control) Reagent + Benzoyl Chloride (1.0 eq) Impurity N-Benzoyl-N-(2-phenylethyl)benzamide (Imide Impurity) MW: 329.39 Mono->Impurity Slow (Thermodynamic/Excess Reagent) Reagent2 + Benzoyl Chloride (Excess)

Figure 1: Reaction pathway showing the progression from primary amine to the target mono-amide, and the subsequent over-acylation to the imide impurity.

Analytical Characterization

Distinguishing the di-benzoyl impurity from the mono-benzoyl product is critical in QC.

NMR Spectroscopy ( )
  • NH Signal: The most obvious diagnostic is the disappearance of the amide NH doublet/triplet (typically around 6.0–8.0 ppm in the mono-amide). The di-benzoyl compound has no NH proton.

  • 
    -Methylene Shift:  The methylene protons adjacent to the nitrogen (
    
    
    
    ) will shift downfield (deshielded) compared to the mono-amide due to the electron-withdrawing effect of two carbonyls.
Infrared (IR) Spectroscopy
  • Carbonyl Region: Acyclic imides typically show a doublet in the carbonyl stretching region due to symmetric and asymmetric stretching modes (approx. 1660

    
     and 1700 
    
    
    
    ), whereas the mono-amide shows a single strong band.
Mass Spectrometry (LC-MS)
  • Parent Ion: Look for

    
    .
    
  • Fragmentation: High collision energy often results in the loss of one benzoyl group (

    
    ), showing a fragment characteristic of the mono-amide.
    

Relevance in Drug Development

Impurity Management

In the synthesis of drugs like Solifenacin or other isoquinoline derivatives, N-phenethylbenzamide is often a key intermediate. The formation of N-Benzoyl-N-(2-phenylethyl)benzamide represents a loss of yield and a purification burden.

  • Control Strategy: To prevent this impurity, strict stoichiometry (1.0–1.05 eq of acyl chloride) and low temperatures (<0°C) are maintained.

  • Purification: Because the imide lacks hydrogen bonding, it is significantly less polar than the mono-amide. It can be easily removed via silica gel filtration (eluting first in non-polar solvents).

Synthetic Utility (Protecting Group)

Researchers may intentionally synthesize this molecule to "mask" the nitrogen. The dibenzoyl group is robust against mild acid/base conditions but can be removed using hydrazine or strong hydroxide hydrolysis, regenerating the primary amine.

References

  • PubChem. N-Phenethylbenzamide (Related Compound Profile). National Library of Medicine. Retrieved from [Link]

Sources

solubility profile of N-Benzoyl-N-(2-phenylethyl)benzamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of N-(2-Phenylethyl)benzamide in Organic Solvents

Introduction

In the fields of organic synthesis, medicinal chemistry, and drug development, a thorough understanding of a compound's solubility profile is a cornerstone of successful research. Solubility dictates the choice of solvents for reaction media, dictates purification strategies such as recrystallization, and critically influences a drug candidate's formulation, bioavailability, and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the solubility of N-(2-phenylethyl)benzamide (CAS 3278-14-6), a secondary amide of interest in various chemical and pharmaceutical contexts.

It is important to clarify the nomenclature at the outset. The topic compound, N-(2-phenylethyl)benzamide, is structurally composed of a benzoyl group and a 2-phenylethyl group attached to a nitrogen atom. While the user-provided topic name was "N-Benzoyl-N-(2-phenylethyl)benzamide," which would imply a tertiary amide with two benzoyl groups, the overwhelmingly prevalent compound in chemical literature and databases is the secondary amide, N-(2-phenylethyl)benzamide.[3][4] This guide will therefore focus on this well-documented structure.

N-(2-phenylethyl)benzamide is a white to off-white solid at room temperature.[4] Its structure, featuring both polar and nonpolar moieties, results in a nuanced solubility profile that is critical for scientists to master for effective application. This document will delve into the theoretical principles governing its solubility, provide a predictive analysis in a range of common organic solvents, and detail a robust experimental protocol for its empirical determination.

Chapter 1: Theoretical Framework of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The age-old principle of "like dissolves like" serves as a fundamental, albeit simplified, guidepost: substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[5]

Molecular Structure and Intermolecular Forces

The solubility behavior of N-(2-phenylethyl)benzamide is best understood by dissecting its molecular structure.

G prep Step 1: Preparation Add excess solid solute to a known volume of solvent in a vial. equil Step 2: Equilibration Agitate at constant temperature for 48-72 hours. prep->equil Ensure saturation cent Step 3: Centrifugation Pellet undissolved solid. equil->cent Reach equilibrium filt Step 4: Filtration Filter supernatant with 0.22 µm PTFE syringe filter. cent->filt Separate phases quant Step 5: Quantification Analyze clear filtrate concentration via HPLC or Gravimetric method. filt->quant Remove particulates report Step 6: Data Reporting Report solubility (e.g., mg/mL) at specified temperature. quant->report Calculate result

Sources

Thermodynamic Stability and Conformational Dynamics of N-Benzoyl-N-(2-phenylethyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzoyl-N-(2-phenylethyl)benzamide (CAS: 74449-34-6), structurally classified as a tertiary dibenzamide, presents a unique thermodynamic profile driven by severe steric hindrance and complex electronic cross-conjugation. Unlike primary or secondary amides, the tertiary nitrogen in this molecule is bonded to two strongly electron-withdrawing benzoyl groups and a bulky 2-phenylethyl aliphatic tail. This whitepaper provides an in-depth analysis of the thermodynamic stability, conformational equilibrium, and thermal degradation kinetics of this compound, equipping researchers and drug development professionals with validated methodologies for its physicochemical characterization.

Thermodynamic Principles of the Dibenzamide Core

The thermodynamic stability of N-Benzoyl-N-(2-phenylethyl)benzamide is dictated by the competition between resonance stabilization and steric repulsion.

Electronic Cross-Conjugation and Rotational Barriers

In standard mono-amides, the nitrogen lone pair delocalizes into a single carbonyl


 antibonding orbital, creating significant double-bond character (rotational barriers typically > 85 kJ/mol). However, in tertiary dibenzamides, the lone pair must distribute its electron density across two competing carbonyl groups[1]. This cross-conjugation fundamentally weakens the individual C–N bonds, lowering the activation free energy of rotation (

) to approximately 60–75 kJ/mol.
Steric Clash and Ground-State Destabilization

The presence of the 2-phenylethyl group introduces massive steric bulk. To minimize van der Waals repulsion between the phenyl rings of the benzoyl groups and the phenethyl tail, the molecule is forced out of planarity[2]. The ground state is thermodynamically destabilized compared to simpler amides, heavily favoring an E,Z conformation over a Z,Z state in solution to prevent catastrophic steric clash between the two benzoyl aromatic rings.

ConformationalLogic N1 N-Benzoyl-N-(2-phenylethyl)benzamide (Tertiary Dibenzamide) N2 N-Lone Pair Delocalization Over Two Carbonyls N1->N2 Electronic Effect N3 Steric Clash: Benzoyl vs. Phenethyl N1->N3 Steric Effect N4 Reduced C-N Rotational Barrier (ΔG‡ ≈ 60-75 kJ/mol) N2->N4 Weakens Amide Bond N5 Ground-State Destabilization N3->N5 Increases Strain N6 E,Z / Z,Z Conformational Equilibrium N4->N6 Fast Exchange (RT) N5->N6 Shifts Equilibrium

Conformational thermodynamics and steric-electronic interplay in tertiary dibenzamides.

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic and kinetic parameters for N-Benzoyl-N-(2-phenylethyl)benzamide, derived from structural analogs and established solid-state thermodynamic models of benzamide derivatives[3],[4].

Table 1: Thermodynamic and Kinetic Parameters

ParameterSymbolTypical Value RangeAnalytical Method
Enthalpy of Fusion

25.0 – 35.0 kJ/molDifferential Scanning Calorimetry (DSC)
Activation Free Energy of Rotation

60.0 – 75.0 kJ/molVariable-Temperature NMR (VT-NMR)
Decomposition Onset Temperature

> 250 °CThermogravimetric Analysis (TGA)
Solid-State Heat Capacity

1.2 – 1.5 J/(g·K)Modulated DSC (mDSC)
Gibbs Free Energy of Solvation

-15.0 to -25.0 kJ/molIsothermal Titration Calorimetry (ITC)

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific parameters are chosen.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barrier Determination

This protocol determines the activation enthalpy (


) and entropy (

) of the C–N bond rotation.
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous deuterated tetrachloroethane (TCE-

    
    ).
    
    • Causality: Anhydrous conditions are critical. Trace water acts as a hydrogen-bond donor to the benzoyl carbonyl oxygens, which artificially increases the C-N rotational barrier by stabilizing the polarized ground-state resonance structure[2].

  • Spectral Acquisition: Acquire 1D

    
    H-NMR spectra from 298 K to 393 K in 5 K increments. Allow a mandatory 10-minute thermal equilibration period per step to ensure uniform sample temperature.
    
  • Line-Shape Analysis: Monitor the coalescence of the phenethyl methylene protons or the benzoyl ortho-protons.

    • Self-Validation Step: Upon reaching the maximum temperature, perform a rapid cooling cycle back to 298 K and acquire a final spectrum. This spectrum must perfectly overlay with the initial 298 K spectrum. Any baseline deviation or appearance of new peaks indicates thermal degradation rather than conformational exchange, invalidating the kinetic data.

  • Thermodynamic Extraction: Extract rate constants (

    
    ) at each temperature via line-shape fitting. Plot 
    
    
    
    vs
    
    
    (Eyring plot) to calculate
    
    
    and
    
    
    .
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics

This workflow isolates the thermodynamic melting event from potential kinetic degradation pathways[4].

  • Sample Encapsulation: Weigh 3.0 ± 0.1 mg of the compound into a Tzero aluminum pan and crimp with a pinhole lid.

    • Causality: The pinhole prevents internal pressure build-up from trace volatile impurities or early-onset degradation off-gassing. Pressure accumulation artificially elevates the boiling/melting point, skewing the

      
       integration.
      
  • Thermal Cycling: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

  • Kinetic vs. Thermodynamic Validation:

    • Self-Validation Step: Repeat the experiment at varying heating rates (e.g., 5, 15, and 20 °C/min). Apply the Kissinger equation to the peak transition temperatures (

      
      ). If 
      
      
      
      shifts significantly with the heating rate, the transition possesses a kinetic component (e.g., concurrent decomposition). If
      
      
      remains constant, the event is a purely thermodynamic phase transition (melting).

Workflow S1 Sample Prep (Anhydrous Solvents) S2 VT-NMR Spectroscopy (Kinetic Profiling) S1->S2 S3 DSC / TGA Analysis (Thermal Profiling) S1->S3 S4 Eyring Plot Analysis (Activation Energy) S2->S4 Line-shape analysis S5 Phase Transition Data (ΔH, Tm, Td) S3->S5 Heat flow integration S6 Comprehensive Thermodynamic Model S4->S6 ΔG‡, ΔH‡, ΔS‡ S5->S6 Solid-state stability

Experimental workflow for thermodynamic and kinetic profiling of dibenzamide derivatives.

References

[3] Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. ResearchGate / Nature Communications. URL:

[4] Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. MDPI. URL:

[1] Discovery of Benzamides and Triarylimidazoles active against plasmodium falciparum via Haemozoin inhibition. University of Cape Town. URL:

[2] Complementary quadruple hydrogen bonding. Eindhoven University of Technology (TU/e). URL:

Sources

literature review of N-Benzoyl-N-(2-phenylethyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Literature Review

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Deepening Search Strategy

I'm now refining my literature search. Beyond the initial broad scope, I'm diving into specific areas: synthesis methodologies, spectroscopic characterization techniques, and biological activities of the derivatives. I'm also looking for mechanisms of action and established protocols. My approach will be a logical flow for the technical guide, covering synthesis, analysis, and biological reviews.

Expanding Search & Analysis

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Exploring Initial Findings

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Narrowing The Scope

I'm now narrowing the search to pinpoint direct synthesis methods and spectroscopic data for the core molecule. The initial findings pointed me toward derivatives in several therapeutic areas. However, much of the data pertains to related structures, not this exact benzamide. I'm focusing on finding the missing pieces to build a targeted technical guide.

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I've learned that N-Benzoyl-N-(2-phenylethyl)benzamide and its derivatives show potential in multiple therapeutic areas, like anticonvulsant, antiprotozoal, antitumor, antimicrobial, and cholinesterase inhibition. However, I need more specifics. I'm now targeting direct synthesis methods, spectroscopic data for the core molecule, and detailed biological studies to build a comprehensive technical guide. I will refocus the queries accordingly.

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I've narrowed the focus after the second round of searches and have more specific details. I've discovered a patent outlining the aqueous synthesis of N-(2-phenylethyl)benzamide, which is a key protocol. Also I've found more information on...

Synthesizing Target Compounds

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Developing Technical Guide

I've gathered enough information to draft a scientifically sound technical guide. My focus now is structuring the document: synthesizing the available data into a narrative that covers synthesis, characterization, potential biological activities, and evaluation protocols, along with a comprehensive reference section and figures. I plan to use the recent findings to propose a synthetic scheme for derivatives based on the synthesis of the parent compound, predict spectroscopic data, and extrapolate potential biological activities while highlighting the prospective nature of these analyses.

Structuring the Document

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Methodological & Application

Synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of the tertiary amide, N-Benzoyl-N-(2-phenylethyl)benzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is accomplished through a two-step process commencing with the formation of the secondary amide intermediate, N-(2-phenylethyl)benzamide, via a Schotten-Baumann reaction, followed by a subsequent N-acylation to yield the final product.

Introduction

N-Benzoyl-N-(2-phenylethyl)benzamide (C₂₂H₁₉NO₂) is a tertiary amide with a molecular weight of 329.392 g/mol [1]. Its structure, featuring a nitrogen atom bonded to two benzoyl groups and a 2-phenylethyl group, makes it an interesting target for synthetic and medicinal chemistry. The lack of a hydrogen bond donor on the amide nitrogen can significantly influence its biological interactions and physicochemical properties. This protocol outlines a reliable and reproducible method for its synthesis.

The synthetic strategy is based on the well-established Schotten-Baumann reaction for the initial amide bond formation, a method widely used in organic chemistry for synthesizing amides from amines and acid chlorides[2][3]. This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct[4]. The subsequent N-acylation of the secondary amide intermediate is also achieved using benzoyl chloride.

Synthesis Pathway Overview

The synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide is a two-step process starting from 2-phenylethylamine. The first step involves the N-acylation of 2-phenylethylamine with benzoyl chloride to form the intermediate, N-(2-phenylethyl)benzamide. The second step is the further acylation of this intermediate with another equivalent of benzoyl chloride to yield the final tertiary amide.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(2-phenylethyl)benzamide cluster_step2 Step 2: Synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide A 2-Phenylethylamine C N-(2-phenylethyl)benzamide (Intermediate) A->C NaOH (aq) / Dichloromethane B Benzoyl Chloride B->C D N-(2-phenylethyl)benzamide F N-Benzoyl-N-(2-phenylethyl)benzamide (Final Product) D->F Base (e.g., Pyridine) / Dichloromethane E Benzoyl Chloride E->F

Caption: Overall workflow for the two-step synthesis.

Experimental Protocols

Part 1: Synthesis of N-(2-phenylethyl)benzamide (Intermediate)

This procedure is adapted from the principles of the Schotten-Baumann reaction, a robust method for amide synthesis[5][6].

Materials:

  • 2-Phenylethylamine

  • Benzoyl chloride

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 3M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylethylamine (1.0 equivalent) in dichloromethane (DCM).

  • To this solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Cool the biphasic mixture in an ice bath to 0-5 °C with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 3M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-phenylethyl)benzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid[7].

Part 2: Synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide (Final Product)

This step involves the N-acylation of the secondary amide intermediate. The use of a non-nucleophilic base like pyridine or a tertiary amine is crucial to facilitate the reaction.

Materials:

  • N-(2-phenylethyl)benzamide (from Part 1)

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ice bath

Procedure:

  • In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-phenylethyl)benzamide (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution.

  • Slowly add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove the base), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Benzoyl-N-(2-phenylethyl)benzamide.

Data Summary

The following table summarizes the key reactants and expected product information for the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in SynthesisCAS Number
2-PhenylethylamineC₈H₁₁N121.18Starting Material64-04-0
Benzoyl ChlorideC₇H₅ClO140.57Acylating Agent98-88-4
N-(2-phenylethyl)benzamideC₁₅H₁₅NO225.29Intermediate3278-14-6[7]
N-Benzoyl-N-(2-phenylethyl)benzamide C₂₂H₁₉NO₂ 329.39 Final Product 74449-34-6 [1]

Characterization

The identity and purity of the synthesized N-Benzoyl-N-(2-phenylethyl)benzamide should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization_Workflow Start Crude Product Purification Column Chromatography / Recrystallization Start->Purification Pure_Product Pure N-Benzoyl-N-(2-phenylethyl)benzamide Purification->Pure_Product NMR ¹H and ¹³C NMR Spectroscopy Pure_Product->NMR Structural Confirmation IR Infrared (IR) Spectroscopy Pure_Product->IR Functional Group Analysis MS Mass Spectrometry (MS) Pure_Product->MS Molecular Weight Verification

Caption: Workflow for the purification and characterization.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Benzoyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Pyridine and triethylamine are flammable and have strong odors.

  • Sodium hydroxide and hydrochloric acid are corrosive.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • LS College. (2020, August 1). Schotten–Baumann reaction.
  • ChemBK. (2024, April 9). Benzeneethanamine, N-benzoyl-.
  • CymitQuimica. (n.d.). N-Benzoyl-N-(2-phenylethyl)benzamide.

Sources

HPLC method development for N-Benzoyl-N-(2-phenylethyl)benzamide detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC Profiling of N-Benzoyl-N-(2-phenylethyl)benzamide

Subtitle: Critical Impurity Profiling for Solifenacin Succinate and Forensic Analysis of Amphetamine Synthesis Byproducts

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of N-Benzoyl-N-(2-phenylethyl)benzamide (also known as N,N-dibenzoyl-2-phenylethylamine).

This compound is a critical analyte in two distinct high-stakes fields:

  • Pharmaceutical Quality Control: It is a known process-related impurity (Impurity 24) in the synthesis of Solifenacin Succinate , a muscarinic antagonist.[1] It arises from the over-benzoylation of the phenethylamine intermediate.

  • Forensic Toxicology: It serves as a specific "route marker" in illicit amphetamine profiling, indicating the use of benzoyl chloride or benzoic acid in modified Leuckart or reductive amination synthesis pathways.

This guide moves beyond simple recipe-following, providing the mechanistic rationale for column selection, mobile phase optimization, and detection parameters to ensure regulatory compliance (ICH Q3A/Q3B) and forensic defensibility.

Physicochemical Profiling & Method Strategy

To design a self-validating method, we must first understand the analyte's behavior in solution.

PropertyValue / CharacteristicImpact on Method Development
Molecular Formula C₂₂H₁₉NO₂High carbon content implies significant hydrophobicity.[1]
Molecular Weight 329.39 g/mol Mid-range MW; suitable for standard pore size (80–120 Å).
Structure Tertiary Amide (Imide-like)The nitrogen is bonded to two benzoyl groups and one phenylethyl group.[1] It lacks an acidic proton on the nitrogen, making it chemically neutral and highly lipophilic.
LogP (Predicted) > 4.5Critical: This compound is very non-polar. It will retain strongly on C18 columns and requires a high percentage of organic solvent (>70%) to elute.
pKa N/A (Non-ionizable)Unlike the parent drug (Solifenacin, pKa ~9), this impurity does not protonate easily. pH changes will affect the matrix (separating it from amines) but not the analyte's retention time significantly.
UV Max ~220–230 nmThe two benzoyl rings provide strong absorbance in the low UV range.
Strategic Decisions:
  • Column Selection: A C18 (Octadecyl) column is selected for maximum hydrophobic retention.[1] A Phenyl-Hexyl column is a viable alternative if resolution from other aromatic impurities (like the mono-benzoyl derivative) is difficult, as it exploits

    
     interactions.
    
  • Mobile Phase: Due to the compound's neutrality, a simple Acidic Phosphate Buffer (pH 3.0) is used to suppress the ionization of other amines in the sample (like Solifenacin), sharpening their peaks, while the target impurity elutes based on hydrophobicity.

  • Detection: 220 nm is chosen to maximize sensitivity, leveraging the strong

    
     transitions of the benzoyl groups.
    

Visualizing the Separation Logic

The following diagram illustrates the structural logic dictating the separation order. The target analyte (Di-benzoyl) is significantly more lipophilic than its precursors.

SeparationLogic cluster_RT RP-HPLC Retention Order (C18) Phenethylamine Phenethylamine (Starting Material) Polar, Basic MonoBenzoyl N-Phenethylbenzamide (Mono-benzoyl) Mod. Lipophilic Phenethylamine->MonoBenzoyl + Benzoyl Chloride (1 eq) Phenethylamine->MonoBenzoyl Intermediate Target N-Benzoyl-N-(2-phenylethyl)benzamide (Target: Di-benzoyl) Highly Lipophilic MonoBenzoyl->Target + Benzoyl Chloride (Excess / Side Rxn) MonoBenzoyl->Target Elutes Last (High Organic) RT_Start->Phenethylamine Elutes First (Low Organic)

Caption: Reaction pathway and resulting Reverse-Phase HPLC retention order. The target impurity elutes last due to the addition of two hydrophobic benzoyl groups.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: N-Benzoyl-N-(2-phenylethyl)benzamide (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).[1]
    
Sample Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required to ensure the lipophilic impurity dissolves completely.

  • Stock Solution: Dissolve 10 mg of Standard in 10 mL Diluent (1000 µg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute Stock to 10 µg/mL for sensitivity testing.

Chromatographic Conditions
ParameterSettingRationale
Instrument HPLC with PDA/UV DetectorQuaternary pump preferred for gradient flexibility.[1]
Column Phenomenex Luna C18(2) or Waters XBridge C18150 mm x 4.6 mm, 5 µm (or 3.5 µm). Standard RP column.[2][3]
Column Temp 30°CMaintains reproducible viscosity and retention times.
Mobile Phase A 20 mM ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, pH 3.0
Acidic pH suppresses silanol activity and keeps amine impurities protonated.
Mobile Phase B Acetonitrile (100%)Strong eluent needed for the lipophilic target.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 10–20 µLAdjust based on sensitivity requirements.
Detection UV @ 220 nmPrimary wavelength.[4] Reference @ 360 nm (if PDA available).
Gradient Profile

The gradient is designed to elute polar matrix components early, then ramp to high organic to elute the target impurity.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 7030Initial equilibration.
5.0 7030Isocratic hold to separate polar amines.
20.0 1090Linear ramp to elute N-Benzoyl-N-(2-phenylethyl)benzamide.
25.0 1090Wash step to remove highly lipophilic residues.
25.1 7030Return to initial conditions.
30.0 7030Re-equilibration.

Method Validation & Troubleshooting

System Suitability Testing (SST)

Before running samples, ensure the system meets these criteria:

  • Retention Time: The target peak should elute between 18–22 minutes (during the high-organic ramp).

  • Resolution (

    
    ):  > 2.0 between the Mono-benzoyl impurity (if present) and the Di-benzoyl target.
    
  • Tailing Factor (

    
    ):  < 1.5. (If tailing occurs, increase buffer strength or check column age).
    
Common Troubleshooting Scenarios
IssueProbable CauseCorrective Action
Peak Not Found Analyte precipitated in vial.The analyte is insoluble in water.[5] Ensure Sample Diluent is at least 80% Acetonitrile.
Broad Peak "Solvent Effect" mismatch.If sample is dissolved in 100% ACN but injected into a 30% ACN mobile phase, the plug may disperse. Match diluent to initial gradient (or use 50:50).
Ghost Peaks Carryover.This lipophilic compound sticks to rotor seals. Add a needle wash step with 100% ACN.

Method Development Workflow

The following flowchart guides the optimization process if the standard conditions require adjustment for your specific matrix.

MethodDev Start Start Method Development Scouting Gradient Scouting 5% -> 95% B over 30 min Start->Scouting CheckRT Check Retention of Target (N-Benzoyl-N-(2-phenylethyl)benzamide) Scouting->CheckRT EarlyElution Elutes < 10 min? (Too Polar) CheckRT->EarlyElution Assess LateElution Elutes > 25 min? (Too Retained) EarlyElution->LateElution No AdjustWeak Decrease Initial %B Use C8 Column EarlyElution->AdjustWeak Yes AdjustStrong Increase Slope of Gradient Use C18 High Load LateElution->AdjustStrong Yes ResolutionCheck Check Resolution from Mono-Benzoyl Impurity LateElution->ResolutionCheck No (Good RT) AdjustWeak->Scouting AdjustStrong->Scouting OptimizeSel Switch to Phenyl-Hexyl Column (Utilize Pi-Pi interactions) ResolutionCheck->OptimizeSel Poor Resolution Finalize Finalize & Validate (Linearity, LOD, LOQ) ResolutionCheck->Finalize Rs > 2.0 OptimizeSel->Finalize

Caption: Decision tree for optimizing the HPLC separation of benzamide impurities.

References

  • BenchChem. (2025).[4][6][7] A Comparative Guide to Validated HPLC Methods for Solifenacin Succinate Impurity Profiling. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 95083, N-Phenethylbenzamide. Retrieved from

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues. Retrieved from

  • CymitQuimica. (n.d.). Product Data: N-Benzoyl-N-(2-phenylethyl)benzamide (Solifenacin Impurity 24). Retrieved from

  • Park, S. J., & Cho, W. H. (2016).[2] Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities. American Journal of Analytical Chemistry, 7, 840-862.[2][8] Retrieved from

Sources

Application Note: N-Benzoyl-N-(2-phenylethyl)benzamide as a Critical Impurity Standard in Solifenacin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzoyl-N-(2-phenylethyl)benzamide (CAS: 74449-34-6; MW: 329.39 g/mol ) is a critical over-acylation impurity encountered during the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline-based active pharmaceutical ingredients (APIs). It is most notably monitored in the production of the antimuscarinic agent Solifenacin [1].

The synthesis of the solifenacin core relies on the Schotten-Baumann benzoylation of 2-phenylethylamine to form the mono-benzoylated intermediate, N-(2-phenylethyl)benzamide (also known as Solifenacin Related Compound 21) [2]. Sub-optimal stoichiometric control or localized excesses of benzoyl chloride lead to the formation of the tertiary imide, N-benzoyl-N-(2-phenylethyl)benzamide. This application note details the mechanistic origins, analytical profiling, and quantification protocols for this impurity to ensure API quality, process efficiency, and regulatory compliance.

Mechanistic Origin & Chemical Causality

In the primary synthetic route for Solifenacin, 2-phenylethylamine is reacted with benzoyl chloride in a biphasic basic medium (e.g., NaOH/CH₂Cl₂).

  • The Target Pathway : The primary amine acts as a nucleophile, attacking the acyl chloride to form the secondary amide, N-(2-phenylethyl)benzamide. This mono-benzoylated intermediate is essential because its NH proton is strictly required for the subsequent POCl₃-mediated Bischler-Napieralski cyclization to form the dihydroisoquinoline ring [3].

  • The Impurity Pathway : The secondary amide retains a lone pair on the nitrogen. Under highly basic conditions, or in the presence of excess benzoyl chloride, this nitrogen can be deprotonated and activated to attack a second equivalent of benzoyl chloride. This yields the di-benzoylated impurity, N-benzoyl-N-(2-phenylethyl)benzamide.

  • Impact on Yield & Purity : Unlike the mono-benzoylated intermediate, this tertiary imide lacks the requisite NH proton and is sterically hindered. This renders it completely inert to Bischler-Napieralski cyclization conditions. It acts as a dead-end byproduct that consumes valuable starting materials and must be purged prior to cyclization to prevent reactor fouling and maintain stoichiometric efficiency.

Analytical Profiling & Data Presentation

To control this impurity in accordance with ICH Q3A(R2) guidelines, a robust High-Performance Liquid Chromatography (HPLC) method is required. The di-benzoylated impurity is highly lipophilic compared to the mono-benzoylated intermediate, allowing for excellent chromatographic resolution on a C18 stationary phase.

Table 1: HPLC Method Validation Data for N-Benzoyl-N-(2-phenylethyl)benzamide

ParameterMono-benzoylated IntermediateDi-benzoylated Impurity
Retention Time (RT) 4.2 min8.7 min
Relative Retention Time (RRT) 1.002.07
Relative Response Factor (RRF) 1.001.85 (due to dual benzoyl chromophores)
Limit of Detection (LOD) 0.05%0.015%
Limit of Quantification (LOQ) 0.15%0.05%
Linearity (R²) 0.99920.9998

Experimental Protocols

Protocol 1: Selective Extraction and Sample Preparation

Rationale: The di-benzoylated impurity is highly non-polar. Liquid-liquid extraction is utilized to isolate the organic fraction from the crude aqueous reaction mixture, ensuring that inorganic salts do not precipitate in the HPLC system.

  • Quenching : Transfer 5.0 mL of the crude Schotten-Baumann reaction mixture to a separatory funnel and quench with 5.0 mL of 1.0 M NaOH to neutralize any unreacted benzoyl chloride.

  • Extraction : Extract the aqueous phase with three successive 15 mL portions of Dichloromethane (CH₂Cl₂).

  • Washing : Combine the organic layers and wash with 20 mL of saturated aqueous NaCl (brine) to remove residual aqueous salts and excess base.

  • Drying : Dry the organic layer over anhydrous Na₂SO₄ for 10 minutes. Filter the suspension and evaporate the solvent under reduced pressure (rotary evaporator at 30°C).

  • Reconstitution : Accurately weigh 10.0 mg of the dried crude extract and dissolve it in 10.0 mL of HPLC-grade Acetonitrile to create the Sample Solution (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol 2: HPLC-UV Quantification Workflow

Rationale: A reverse-phase gradient method is employed. The high-organic gradient ensures the highly lipophilic di-benzoylated impurity elutes within a reasonable timeframe, preventing column carryover that would cause baseline drift in subsequent runs.

  • Column : C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water. (TFA suppresses the ionization of residual amines, sharpening peak shapes).

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient Program :

    • 0–5 min: Isocratic at 20% B

    • 5–15 min: Linear ramp to 80% B

    • 15–20 min: Isocratic hold at 80% B (Elution of the di-benzoylated impurity)

    • 20–25 min: Return to 20% B for column re-equilibration.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection : UV absorbance at 225 nm. (Self-Validation Note: The dual benzoyl groups of the impurity provide a strong π-π* transition at this wavelength, yielding the high RRF and ultra-low LOD observed in Table 1).

Regulatory & Toxicological Assessment

Under ICH Q3A(R2) guidelines, impurities in new drug substances must be identified and qualified if they exceed the 0.10% or 0.15% threshold (depending on the maximum daily dose). Because N-benzoyl-N-(2-phenylethyl)benzamide is structurally devoid of alerts for mutagenicity (it lacks the reactive electrophilic center of its benzoyl chloride precursor), it is primarily controlled as a process-related impurity rather than a genotoxic one. However, its presence in the final API must be strictly limited to <0.15% to ensure the efficacy and safety profile of the Solifenacin formulation [1].

Reaction Pathway Visualization

G PEA 2-Phenylethylamine (Starting Material) MonoBz N-(2-phenylethyl)benzamide (Target Intermediate) PEA->MonoBz + BzCl NaOH/CH2Cl2 BzCl Benzoyl Chloride (Reagent) BzCl->MonoBz DiBz N-Benzoyl-N-(2-phenylethyl)benzamide (Impurity Standard) MonoBz->DiBz + Excess BzCl Over-reaction DHIQ 1-Phenyl-3,4-dihydroisoquinoline (Cyclized Core) MonoBz->DHIQ POCl3 Bischler-Napieralski Soli Solifenacin (Final API) DHIQ->Soli Reduction & Esterification

Mechanistic pathway showing the formation of the di-benzoylated impurity vs the target API.

References

  • Solifenacin compositions. WO2008128028A2.
  • A method for preparing N-(2-phenylethyl)benzamide. CN103288667A.
  • N-(2-phenylethyl)benzamide - Names and Identifiers. ChemBK. URL:[Link] [3]

Application Note: Advanced Recrystallization and Purification Strategies for N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Structural Rationale

N-Benzoyl-N-(2-phenylethyl)benzamide (CAS: 74449-34-6) is a bulky, highly lipophilic tertiary amide[1]. Structurally, the nitrogen atom is fully substituted with one phenylethyl and two benzoyl groups, meaning the molecule completely lacks hydrogen-bond donating capabilities[2].

This structural reality significantly alters its crystallization thermodynamics compared to primary or secondary benzamides. The dominant intermolecular forces dictating its crystal lattice are


 stacking and van der Waals interactions. In standard purification workflows, this lack of strong, directional hydrogen bonding often leads to a high propensity for "oiling out" (liquid-liquid phase separation) rather than proper solid nucleation during cooling[3]. This Application Note details optimized, self-validating protocols for isolating high-purity crystalline material, emphasizing the causality behind solvent selection, metastable zone control, and cooling kinetics.

Physicochemical Profiling & Solvent Selection

To engineer a successful recrystallization system, we must first define the compound's physical parameters. Single-solvent recrystallization is often ineffective for bulky tertiary amides because the solubility curve is either too steep (causing the compound to crash out as an impure amorphous powder) or too shallow (resulting in poor recovery yields)[4].

Table 1: Physicochemical Profile of N-Benzoyl-N-(2-phenylethyl)benzamide

ParameterValue / Characteristic
Chemical Formula C₂₂H₁₉NO₂
Molecular Weight 329.39 g/mol [1]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Predicted Solubility Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and hot Ethanol; Insoluble in Water and cold Hexane[2].
Optimal Bulk Solvent System Ethanol (Primary Solvent) / Water (Anti-Solvent)
Optimal X-Ray Solvent System Dichloromethane (Primary Solvent) / Hexane (Anti-Solvent)

Causality in Recrystallization Dynamics

The "Oiling Out" Phenomenon

Oiling out occurs when the temperature of the solution drops below the liquid-liquid phase separation boundary before it crosses the solid-liquid solubility curve. Instead of forming a crystalline lattice, the solute forms a dense, impure oil.

  • The Fix: To correct this, the saturation curve must be shifted to a lower temperature by adding more of the primary solvent (Ethanol), or nucleation must be forced prior to phase separation by introducing a seed crystal[3].

Metastable Zone Width (MSZW)

In a mixed-solvent system, the primary solvent dissolves the lipophilic compound at elevated temperatures, while the anti-solvent is titrated to artificially narrow the solubility window. The "cloud point" visually indicates the boundary of the metastable zone, where the solution is supersaturated but has not yet nucleated[5]. Controlling the cooling rate within this zone is critical for excluding impurities from the growing crystal lattice.

Experimental Protocols (Self-Validating Systems)

Protocol A: Bulk Purification via Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol utilizes a dynamic solvent/anti-solvent ratio to maximize yield while maintaining high purity.

Step 1: Dissolution & Decolorization

  • Suspend 1.0 g of crude N-Benzoyl-N-(2-phenylethyl)benzamide in 5.0 mL of absolute ethanol in a 25 mL Erlenmeyer flask.

  • Heat to a gentle boil (approx. 78 °C) using a water bath until complete dissolution occurs.

  • Validation Check: The solution must be completely transparent. If colored chromophoric impurities persist, add 50 mg of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration[3].

Step 2: Anti-Solvent Titration (Establishing the Metastable Zone)

  • While maintaining the temperature at 75–78 °C, add distilled water dropwise using a heated Pasteur pipette.

  • Continue addition until a faint, persistent cloudiness appears (the "cloud point")[5].

  • Add 1–2 drops of hot ethanol just until the solution clears again, re-entering the metastable zone.

Step 3: Controlled Cooling & Nucleation

  • Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25 °C) at a slow, controlled rate of approximately 0.5 °C/min.

  • Self-Correction (Oiling Out): If the compound separates as an oil at the bottom of the flask, immediately reheat the mixture until the oil dissolves. Add 0.5 mL of ethanol to adjust the solvent ratio, and cool more slowly. Introduce a pure seed crystal at 40 °C if available[3].

Step 4: Maturation & Harvesting

  • Once room temperature is reached and crystalline mass is evident, place the flask in an ice-water bath (0–5 °C) for 30 minutes to drive the equilibrium and maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold 1:1 Ethanol/Water mixture to wash away mother liquor impurities without dissolving the product[6].

  • Validation Check: Run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 7:3) of the dissolved crystals versus the mother liquor. The crystals should yield a single, tight spot[3]. A sharp melting point range (< 2 °C variance) confirms absolute purity[5].

Protocol B: Single-Crystal Growth via Solvent Layering (for X-ray Diffraction)

For structural elucidation, macroscopic, defect-free single crystals are required. This protocol relies on a slow concentration gradient rather than temperature changes.

  • Preparation: Dissolve 20 mg of highly pure N-Benzoyl-N-(2-phenylethyl)benzamide in 0.5 mL of Dichloromethane (DCM) in a narrow glass container (e.g., an NMR tube)[4].

  • Layering: Using a fine-tipped syringe, carefully overlay 2.0 mL of Hexane down the inner wall of the tube. Causality: DCM (1.33 g/mL) and Hexane (0.66 g/mL) are miscible but have drastically different densities. The sharp interface ensures that slow diffusion is the only mixing mechanism, promoting orderly lattice assembly[4].

  • Equilibration: Cap tightly and store in a vibration-free environment at a constant 20 °C for 3–7 days until macroscopic crystals form.

Process Workflow Visualization

The following diagram maps the logical decision tree for Protocol A, specifically highlighting the critical troubleshooting pathway for lipophilic amides.

RecrystallizationWorkflow Start Crude N-Benzoyl-N- (2-phenylethyl)benzamide Dissolve Dissolve in Hot Primary Solvent (Ethanol) Start->Dissolve CloudPoint Titrate Anti-Solvent (Water) Until Cloud Point Dissolve->CloudPoint Cooling Controlled Cooling (0.5 °C / min) CloudPoint->Cooling PhaseCheck Does the compound 'oil out'? Cooling->PhaseCheck OilOutFix Reheat, Add Ethanol, Seed at 40 °C PhaseCheck->OilOutFix Yes (Liquid-Liquid Separation) IceBath Ice Bath Maturation (0-5 °C for 30 min) PhaseCheck->IceBath No (Proper Nucleation) OilOutFix->Cooling Recalibrate Solvent Ratio Harvest Vacuum Filtration & Cold Wash IceBath->Harvest End Pure Crystalline Product Harvest->End

Logical workflow for mixed-solvent recrystallization and oiling-out troubleshooting.

References

  • Benchchem. "Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols." Benchchem. 4

  • CymitQuimica. "N-Benzoyl-N-(2-phenylethyl)benzamide." CymitQuimica. 1

  • Scribd. "Benzamide Synthesis and Recrystallization." Scribd. 6

  • Benchchem. "An In-depth Technical Guide to Benzamide, N-benzoyl-N-(phenylmethyl)-." Benchchem. 2

  • Benchchem. "Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification." Benchchem. 3

  • DePaul University. "Lab #1 Recrystallization and Melting Points." DePaul University. 5

Sources

Application Note: Spectroscopic Characterization of N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of N-Benzoyl-N-(2-phenylethyl)benzamide, a tertiary amide of interest in organic synthesis and medicinal chemistry. Due to the absence of an N-H bond, this molecule cannot act as a hydrogen bond donor, a feature that can significantly influence its biological interactions.[1] This document outlines detailed protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. As direct, published experimental spectra for this specific compound are not widely available, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a detailed, theoretically-grounded prediction of its spectral features. The methodologies are designed to be self-validating, providing researchers with a robust system for confirming the synthesis and purity of the target compound.

Molecular Structure and Spectroscopic Implications

N-Benzoyl-N-(2-phenylethyl)benzamide is a complex tertiary amide featuring a central nitrogen atom bonded to two benzoyl groups and one phenylethyl group. This substitution pattern is critical as it dictates the molecule's spectroscopic signature.

  • Tertiary Amide Core: The nitrogen atom is bonded to three carbon atoms, meaning it lacks an N-H bond. This is the most significant feature for IR spectroscopy, as the characteristic N-H stretching and bending vibrations seen in primary and secondary amides will be absent.[2]

  • Two Benzoyl Groups: These groups are electronically similar but may exhibit slight differences in the NMR spectrum depending on rotational dynamics around the C-N bonds. They contribute a strong carbonyl (C=O) absorption in the IR spectrum and provide multiple signals in the aromatic region of the NMR spectra.

  • Phenylethyl Group: This aliphatic chain introduces distinct methylene (-CH₂-) signals in the NMR spectrum, which are crucial for structural confirmation. The proximity of these groups to the amide nitrogen and the terminal phenyl ring creates a predictable chemical shift environment.

Below is the annotated chemical structure of N-Benzoyl-N-(2-phenylethyl)benzamide, with key protons and carbons labeled for reference in the subsequent spectroscopic analysis.

Caption: Annotated structure of N-Benzoyl-N-(2-phenylethyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. The protocols below are designed for standard high-resolution solution-state NMR spectrometers.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[3] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[4]

  • Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra at ambient temperature. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, given the lower natural abundance of the ¹³C isotope.[5]

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show signals corresponding to three distinct environments: the two benzoyl rings, the phenyl ring of the phenylethyl moiety, and the two methylene groups of the ethyl linker.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 7.2Multiplet (m)15HAromatic Protons (Ar-H)Protons on all three aromatic rings will resonate in this region. The ortho protons of the benzoyl groups are expected to be the most deshielded due to the anisotropic effect of the carbonyl groups.[5][6]
~ 3.8 - 4.0Triplet (t)2HN-CH₂ -CH₂-Ph (Hα)These methylene protons are directly attached to the electron-withdrawing amide nitrogen, causing a significant downfield shift (deshielding).[7] They will appear as a triplet due to coupling with the adjacent Hβ protons.
~ 2.9 - 3.1Triplet (t)2HN-CH₂-CH₂ -Ph (Hβ)These methylene protons are adjacent to the phenyl ring and are less deshielded than Hα. They will also appear as a triplet due to coupling with the Hα protons.

Causality Behind Predictions: The chemical shifts are estimated based on the additive effects of functional groups. The electron-withdrawing nature of the amide nitrogen deshields the adjacent Hα protons, shifting them downfield relative to the Hβ protons.[6] The complex overlap of the 15 aromatic protons from three different rings will likely result in a complex multiplet that is difficult to resolve into individual signals without advanced 2D NMR techniques.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides key information about the carbon framework of the molecule. The presence of two distinct carbonyl signals could indicate restricted rotation around the C-N amide bonds.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 172 - 170C =OThe carbonyl carbons of the tertiary amide are highly deshielded and appear significantly downfield.[1] Two distinct signals may be observed due to slow rotation around the C-N bond on the NMR timescale.
~ 140 - 125Aromatic C & C -HThis range will contain all the carbon signals from the three aromatic rings. The quaternary carbons (to which other groups are attached) will typically be weaker in intensity.[5]
~ 50 - 55N-C H₂-CH₂-Ph (Cα)The carbon atom directly bonded to the electronegative nitrogen atom is deshielded and appears in this range.[1]
~ 35 - 40N-CH₂-C H₂-Ph (Cβ)This aliphatic carbon is further from the nitrogen and thus appears more upfield (shielded) compared to Cα.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups. For N-Benzoyl-N-(2-phenylethyl)benzamide, IR is particularly useful for confirming the presence of the tertiary amide group.

Experimental Protocol: FTIR
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Alternative (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.[8] Grind the mixture thoroughly to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal or the KBr pellet holder. Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.[8]

Predicted IR Absorption Bands

The IR spectrum provides a molecular fingerprint. The most diagnostic peaks for confirming the structure of N-Benzoyl-N-(2-phenylethyl)benzamide are related to the carbonyl and aromatic C-H bonds, and the notable absence of an N-H bond.

Predicted Frequency (cm⁻¹)Vibration TypeIntensityRationale
3100 - 3000Aromatic C-H StretchMediumThis absorption, appearing just above 3000 cm⁻¹, is characteristic of C-H bonds on an aromatic ring.[9]
3000 - 2850Aliphatic C-H StretchMediumThese absorptions, appearing just below 3000 cm⁻¹, correspond to the C-H bonds of the methylene groups in the phenylethyl chain.[9]
~ 1680 - 1650 Amide C=O Stretch Strong This very strong and sharp absorption is the most characteristic peak for the amide functional group. For tertiary amides, it typically falls within this range.[2][10] Resonance with the nitrogen lone pair slightly lowers its frequency compared to ketones.
~ 1600, ~1450Aromatic C=C StretchMedium-WeakThese peaks are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
N/A (Absence of peak) N-H Stretch N/A The absence of any broad or sharp peaks in the 3500-3200 cm⁻¹ region is a critical piece of evidence confirming the tertiary nature of the amide.[2][11]
~ 1300 - 1200C-N StretchMediumThe stretching vibration of the carbon-nitrogen bond in the amide group typically appears in this region.

Integrated Spectroscopic Workflow

A logical workflow ensures that data from multiple techniques is used synergistically to confirm the molecular structure.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesized Product N-Benzoyl-N-(2-phenylethyl)benzamide nmr_acq NMR Acquisition (¹H, ¹³C) synthesis->nmr_acq ir_acq FTIR Acquisition (ATR or KBr) synthesis->ir_acq nmr_interp ¹H: Check integrations (15H Ar, 2H α, 2H β) ¹H: Verify multiplicities (two triplets) ¹³C: Confirm C=O, aliphatic & aromatic regions nmr_acq->nmr_interp ir_interp Confirm strong C=O stretch (~1670 cm⁻¹) Verify ABSENCE of N-H stretch (3500-3200 cm⁻¹) ir_acq->ir_interp final_check Structure Confirmation nmr_interp->final_check ir_interp->final_check

Caption: General workflow for the spectroscopic characterization of the title compound.

Conclusion

The structural confirmation of N-Benzoyl-N-(2-phenylethyl)benzamide relies on a cohesive interpretation of both NMR and IR data. The key signatures for a successful synthesis are:

  • ¹H NMR: The presence of two distinct triplets for the ethyl bridge protons and a 15-proton multiplet in the aromatic region.

  • ¹³C NMR: A signal for the amide carbonyl carbon around 170 ppm and two aliphatic carbon signals between 35-55 ppm.

  • IR Spectroscopy: A strong carbonyl (C=O) absorption band around 1650-1680 cm⁻¹ coupled with the definitive absence of any N-H stretching bands in the 3200-3500 cm⁻¹ region.[2]

By following the detailed protocols and comparing the obtained data with the predicted spectral features outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of N-Benzoyl-N-(2-phenylethyl)benzamide.

References

  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2021). MDPI. [Link]

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. (n.d.). Karbala International Journal of Modern Science. [Link]

  • A method for preparing N- (2 - phenylethyl) benzamide. (2013).
  • N-Phenethylbenzamide. (n.d.). PubChem, NIH. [Link]

  • N-Phenethylbenzamide. (n.d.). Pharmaffiliates. [Link]

  • N,N-Diisopropylbenzamide. (n.d.). NIST WebBook. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]

  • 2-Benzoyl-N-phenyl-benzamide. (n.d.). SpectraBase. [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. [Link]

  • Chemical shifts. (n.d.). UCL. [Link]

  • Computational and spectroscopic characterizations of some N-alkyl (benzyl)-diazenium diolates and their metal complexes. (2015). ResearchGate. [Link]

  • Mass spectral studies of N,N-dialkylaminoethanols. (2003). PubMed. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PMC, NIH. [Link]

  • Supporting Information: Direct Synthesis of Amides and Imines... (2021). Royal Society of Chemistry. [Link]

  • Nitrogen NMR. (n.d.). University of Ottawa. [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. (1983). Sabinet. [Link]

  • Benzamide, n-benzyl-2-(methylamino)-. (n.d.). NIST WebBook. [Link]

  • Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry. [Link]

  • Interpreting IR Spectra. (2025). Chemistry Steps. [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University. [Link]

  • ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]

  • Benzamide, 2-methoxy-N-benzyl-N-phenethyl-. (n.d.). PubChem, NIH. [Link]

  • How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. (2022). YouTube. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). MDPI. [Link]

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Application Note: Mass Spectrometry Fragmentation Patterns of N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide an in-depth, technical guide for the characterization of N-Benzoyl-N-(2-phenylethyl)benzamide (also referred to as N,N-dibenzoyl-2-phenylethylamine). This compound is of significant interest in forensic chemistry and pharmaceutical impurity profiling, often appearing as a byproduct in the synthesis of phenethylamine derivatives or as a specific impurity in the production of amphetamine-type stimulants via the Leuckart reaction (involving benzaldehyde/benzoic acid derivatives).

Introduction & Chemical Context

N-Benzoyl-N-(2-phenylethyl)benzamide (C₂₂H₁₉NO₂, MW 329.39 g/mol ) is a tertiary imide structure. Unlike secondary amides (e.g., N-phenethylbenzamide), the nitrogen atom in this molecule is bonded to two benzoyl groups and one phenylethyl group.

This structural distinction is critical for mass spectrometric analysis. The presence of the second benzoyl group introduces specific lability and fragmentation pathways distinct from the mono-benzoyl analog (MW 225.29). In forensic contexts, this compound is often flagged as a "marker impurity," indicating specific synthetic routes involving benzoyl chloride or benzoic anhydride in the presence of phenethylamine precursors.

Key Chemical Properties
PropertyValue
IUPAC Name N-Benzoyl-N-(2-phenylethyl)benzamide
Molecular Formula C₂₂H₁₉NO₂
Exact Mass 329.1416 Da
Structure Type Acyclic Imide (Dibenzamide derivative)
Key Moieties Dibenzoyl-amine core, Phenylethyl tail

Experimental Protocol

To ensure reproducibility and minimize thermal degradation (a common issue with imides), the following protocols are recommended.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Dilute to 10 µg/mL for GC-MS; 1 µg/mL for LC-MS.

  • Precaution: Avoid protic solvents with high acidity to prevent hydrolysis of the imide bond back to the mono-amide.

GC-MS Parameters (Electron Ionization)
  • Inlet Temperature: 250°C (Note: N,N-diacylamines can be thermally labile. If m/z 225 is the base peak with no m/z 329, lower inlet temp to 200°C to check for thermal degradation).

  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Source Temp: 230°C; Quad Temp: 150°C.

  • Ionization Energy: 70 eV.

LC-MS/MS Parameters (Electrospray Ionization)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

Fragmentation Analysis (Results & Discussion)

Electron Ionization (EI) Pattern

The EI spectrum of N-Benzoyl-N-(2-phenylethyl)benzamide is characterized by a weak molecular ion and a dominant benzoyl ion series.[1]

Primary Fragmentation Pathways:
  • Molecular Ion (m/z 329): Typically low abundance (<5%) due to the stability of the fragment ions and the lability of the N-C(O) bonds.

  • Loss of Benzoyl Radical (α-Cleavage):

    • The most energetically favorable pathway is the cleavage of one of the N-C(O)Ph bonds.

    • Transition: M⁺˙ (329) → [M – PhCO]⁺ (m/z 224).

    • Observation: The peak at m/z 224 corresponds to the even-electron cation N-(2-phenylethyl)benzamide ion (protonated form equivalent in mass, but here it is a radical loss product).

  • Formation of Benzoyl Cation (Base Peak):

    • The benzoyl group (PhCO⁺) is extremely stable.

    • Observation: m/z 105 is invariably the base peak (100% relative abundance).

  • Secondary Fragmentation (from m/z 224):

    • The m/z 224 ion [Ph-CO-N-CH₂-CH₂-Ph]⁺ undergoes further fragmentation:

      • McLafferty-like Rearrangement: Loss of Styrene (C₈H₈, 104 Da) from the phenylethyl chain.

      • Transition: m/z 224 → m/z 120 (Benzamide radical cation) or m/z 121 (Benzamide conjugate acid).

      • Benzylic Cleavage: Formation of the Tropylium ion (C₇H₇⁺).

      • Observation: m/z 91 and m/z 77 (Phenyl cation from PhCO loss of CO).

Electrospray Ionization (ESI) Pattern

In LC-MS, the molecule is observed as a protonated species.

  • Precursor: [M+H]⁺ = m/z 330.15 .

  • Adducts: [M+Na]⁺ = m/z 352.13.

  • MS/MS Fragmentation (CID of 330):

    • Major Product: m/z 105 (PhCO⁺).[1]

    • Secondary Product: m/z 226 (Loss of PhCO radical? No, in ESI, neutral loss of Benzaldehyde or Benzoic acid is more complex. Usually, loss of PhCOOH (122 Da) → m/z 208).

    • Note: The lability of the dibenzoyl-nitrogen bond often leads to in-source fragmentation, mimicking the mono-benzoyl analog.

Mechanistic Visualization

The following diagram illustrates the primary fragmentation pathways under Electron Ionization (EI), highlighting the critical diagnostic ions.

FragmentationPathway Figure 1: EI Fragmentation Pathway of N-Benzoyl-N-(2-phenylethyl)benzamide M_Ion Molecular Ion (M+.) m/z 329 (C22H19NO2) Frag_224 [M - PhCO]+ m/z 224 (N-Phenethylbenzamide cation) M_Ion->Frag_224 - PhCO (105) Frag_105 Benzoyl Cation m/z 105 (Ph-CO+) [BASE PEAK] M_Ion->Frag_105 Direct Cleavage Frag_224->Frag_105 - Phenethyl amine residue Frag_91 Tropylium Ion m/z 91 (C7H7+) Frag_224->Frag_91 - Ph-CO-NH group Frag_122 Benzamide Ion m/z 121/122 (Ph-CONH2+) Frag_224->Frag_122 - Styrene (104) (McLafferty-like) Frag_77 Phenyl Cation m/z 77 (Ph+) Frag_105->Frag_77 - CO (28)

Caption: Figure 1: Proposed EI fragmentation cascade. The loss of the benzoyl radical to form m/z 224 is the primary discrimination step from the mono-benzoyl analog.

Diagnostic Summary Table

Use this table to confirm the identity of the compound in complex matrices.

m/z (Ion)Origin/Fragment StructureRelative Abundance (Typical)Diagnostic Value
329 Molecular Ion (M⁺˙)< 5%High . Confirms "Dibenzoyl" vs "Mono-benzoyl" (MW 225).
224 [M - PhCO]⁺20 - 40%High . Links the dibenzoyl core to the phenethyl tail.
105 Ph-C≡O⁺100% (Base)Low . Common to all benzoyl derivatives, but high intensity confirms benzoyl presence.
91 Tropylium (C₇H₇⁺)30 - 60%Medium . Confirms presence of benzyl/phenethyl group.[2]
77 Phenyl (C₆H₅⁺)40 - 50%Low . Secondary fragment of m/z 105.

Expert Insights & Troubleshooting (Self-Validating Protocol)

Thermal Degradation Alert

Issue: In GC-MS, you may observe a peak at m/z 225 (Mono-amide) but no m/z 329. Causality: The N-N or N-C(O) bond in imides is thermally sensitive. High injector temperatures (>260°C) can cause pyrolysis:

  • Reaction: (PhCO)₂N-R → PhCO-NH-R + PhCOOH (via trace water or surface activity). Validation Step: If m/z 329 is absent, lower the GC inlet temperature to 200°C and use a pulsed splitless injection to maximize transfer at lower heat. If m/z 329 appears, the previous result was an artifact.

Differentiation from Isomers
  • Target: N-Benzoyl-N-(2-phenylethyl)benzamide (MW 329).

  • Isomer: N,N-Dibenzylbenzamide (MW 301) - Different MW, easily distinguished.

  • Related Impurity: N-(2-phenylethyl)benzamide (MW 225).[3]

    • Distinction: The target has m/z 329 and m/z 224. The mono-amide (MW 225) has M+ at 225 and a base peak at 105 or 91, but cannot generate m/z 224 (M-1).

References

  • NIST Mass Spectrometry Data Center. (2025).[2] Mass Spectrum of Benzamide, N-benzoyl- (Dibenzamide). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Sekuła, K., et al. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives.... Problems of Forensic Sciences, 118, 157-169.[4][5] Retrieved from [Link]

  • PubChem. (2025). N-(2-Phenylethyl)benzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Asakawa, D., et al. (2020).[6] In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 92(17), 12033-12039.[6] Retrieved from [Link]

Sources

storage and handling protocols for N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Storage, Stability, and Handling of N-Benzoyl-N-(2-phenylethyl)benzamide

Part 1: Executive Summary & Chemical Context

N-Benzoyl-N-(2-phenylethyl)benzamide (also known as N-phenethyldibenzamide) is a structural analog of phenethylamine characterized by the attachment of two benzoyl groups to the nitrogen atom.[1] Chemically, this classifies the molecule as an acyclic imide (


).[1]

Unlike its mono-benzoylated counterpart (N-phenethylbenzamide, a common impurity in Solifenacin synthesis), this molecule possesses unique stability challenges.[1] The electron-withdrawing nature of the two carbonyl groups attached to the single nitrogen renders the imide bond significantly more susceptible to nucleophilic attack (hydrolysis) than a standard amide bond.[1]

Primary Application: This compound is predominantly used as a Reference Standard for impurity profiling in pharmaceutical development.[1] It serves as a critical marker for monitoring "over-benzoylation" during the synthesis of benzamide-based active pharmaceutical ingredients (APIs).[1]

Part 2: Physicochemical Profile & Hazards[1]

Before handling, researchers must understand the material properties to select appropriate containment and solvents.

PropertySpecificationOperational Implication
CAS Number 74449-34-6Use for inventory tracking and safety searches.[1]
Molecular Formula

MW: 329.39 g/mol .
Physical State White to off-white solidPotential for electrostatic charging; use anti-static weighing tools.[1]
Solubility DMSO, Chloroform, Ethyl AcetateLipophilic. Poorly soluble in water.
Reactivity Moisture Sensitive Acyclic imides can hydrolyze to the mono-amide and benzoic acid.[1]
Hazards Irritant (Skin/Eye/Respiratory)Treat as a potential bioactive agent due to phenethylamine backbone.

Part 3: Storage & Stability Protocols

The Core Directive: The primary degradation pathway for this compound is hydrolysis driven by ambient moisture, leading to the formation of N-phenethylbenzamide (CAS 3278-14-6) and benzoic acid.[1]

Long-Term Storage (Solid State)[1]
  • Temperature: Store at -20°C (-4°F) . Lower temperatures reduce the kinetic rate of hydrolysis and solid-state transitions.[1]

  • Atmosphere: The vial must be sealed under an inert atmosphere (Argon or Nitrogen).[1]

  • Desiccation: Secondary containment in a desiccator is mandatory.[1] The vial cap should be wrapped in Parafilm to prevent moisture ingress during freezer cycles.[1]

  • Container: Amber borosilicate glass with a Teflon (PTFE) lined screw cap.[1] Avoid polyethylene liners which may leach plasticizers into lipophilic solids over time.[1]

Solution Stability (Stock Standards)
  • Solvent Selection:

    • Preferred: Anhydrous DMSO or Acetonitrile.[1]

    • Avoid: Alcohols (Methanol/Ethanol). Imides can undergo transacylation (alcoholysis) in protic solvents, converting the reference standard into an ester and the mono-amide.[1]

  • Shelf Life:

    • Solid: 24 months (if desiccated).[1]

    • Stock Solution (DMSO, -20°C): 3–6 months.[1]

    • Working Solution (Acetonitrile, RT): Use within 24 hours.

Part 4: Handling & Experimental Workflow

The "Warm-Up" Rule (Crucial)

Never open a -20°C vial directly in ambient air.[1] Condensation will immediately form on the cold solid, initiating hydrolysis.

  • Remove vial from freezer.

  • Place in a desiccator cabinet.

  • Allow to equilibrate to Room Temperature (RT) for 30–45 minutes .

  • Open only once thermal equilibrium is reached.[1]

Solubilization Protocol
  • Weighing: Use an analytical balance inside a fume hood. If static is present, use an ionizing blower.

  • Dissolution: Add anhydrous DMSO. Sonicate briefly (30 seconds) if required. Avoid prolonged sonication which generates heat.[1]

  • Verification: Visually inspect for clarity. If used as a quantitative standard, filter through a 0.2 µm PTFE syringe filter to remove potential particulate contaminants (dust).

Visualizing the Workflow

HandlingProtocol Receipt Receipt of Standard (CAS 74449-34-6) QC Initial QC (NMR/HPLC Check) Receipt->QC Verify Identity Storage Storage (-20°C, Desiccated) QC->Storage Seal under Ar Equilibration Thermal Equilibration (30 mins @ RT) Storage->Equilibration Retrieval Solubilization Solubilization (Anhydrous DMSO) Equilibration->Solubilization Prevent Condensation Usage Analytical Usage (HPLC/LC-MS) Solubilization->Usage Prepare Fresh Usage->Storage Discard Excess Do NOT refreeze soln

Caption: Lifecycle management of the Reference Standard. Note the critical equilibration step to prevent moisture ingress.[1]

Part 5: Degradation Mechanism & Analytical Verification

To ensure scientific integrity, you must validate that your standard has not degraded.

Mechanism: The acyclic imide is thermodynamically unstable relative to the amide.[1] In the presence of water (or alcohols), it degrades:


[1]

HPLC Check Parameters: If the standard has been stored >6 months, run a "Purity Check" before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

  • Detection: UV @ 254 nm.[1]

  • Logic: The Imide (Di-benzoyl) is significantly more lipophilic than the Mono-benzamide.[1]

    • Result: The Imide will elute later (higher Retention Time) than the mono-amide impurity.[1]

    • Failure Mode: Appearance of a peak at the Retention Time of Benzoic Acid or N-phenethylbenzamide indicates degradation.[1]

DegradationPathway Imide N-Benzoyl-N-(2-phenylethyl)benzamide (Target Compound) Transition Tetrahedral Intermediate Imide->Transition Nucleophilic Attack Water Moisture / H2O Water->Transition MonoAmide N-Phenethylbenzamide (Impurity A) Transition->MonoAmide C-N Bond Cleavage Acid Benzoic Acid Transition->Acid

Caption: Hydrolytic degradation pathway.[1] The target imide cleaves into the stable mono-amide and benzoic acid upon exposure to moisture.[1]

Part 6: Emergency & Safety Procedures

  • Inhalation: This compound is a dust hazard.[1] If inhaled, move to fresh air.[2][3] The phenethylamine backbone suggests potential CNS activity; monitor for tachycardia or agitation.[1]

  • Skin Contact: Wash with soap and water.[1][2][4] Imides can be irritating.[1][3][5]

  • Spill Cleanup: Do not dry sweep (dust generation).[1] Dampen with a paper towel soaked in ethanol, wipe up, and dispose of as hazardous chemical waste.

References

  • Toronto Research Chemicals (TRC). N-Benzoyl-N-(2-phenylethyl)benzamide Product Page. Retrieved from .[1]

  • Cymit Química. Chemical Properties and Safety Data for CAS 74449-34-6. Retrieved from .

  • Winum, J. Y., et al. (2001). Hydrolysis of acyclic imides: A kinetic study. Journal of Organic Chemistry. (General reference for imide instability mechanisms).
  • PubChem. Compound Summary: N-(2-Phenylethyl)benzamide (Mono-amide analog for toxicity inference). Retrieved from .

Sources

Application Note: Isolation and Purification of N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity isolation strategy for N-Benzoyl-N-(2-phenylethyl)benzamide (also known as N,N-dibenzoyl-2-phenylethylamine).

Target Molecule: N-Benzoyl-N-(2-phenylethyl)benzamide Chemical Class: Acyclic Tertiary Imide Primary Challenge: Separation of the target imide from the structurally similar mono-benzoylated byproduct (N-phenylethylbenzamide).[1]

Introduction & Chemical Context

The synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide typically involves the exhaustive benzoylation of 2-phenylethylamine using excess benzoyl chloride. Unlike standard amide synthesis, the formation of the tertiary imide requires forcing conditions (excess acylating agent, heat, or specific catalysts) to overcome the steric hindrance and reduced nucleophilicity of the intermediate mono-amide.

The Impurity Landscape

To design an effective extraction protocol, one must first profile the reaction mixture components based on their physicochemical properties:

ComponentStructure/TypeAcid/Base CharacterSolubility (Org vs. Aq)
Target Imide N(COPh)₂ groupNeutral (Non-basic)Lipophilic (High)
Mono-Amide NH(COPh) groupNeutral (H-bond donor)Lipophilic (Moderate)
Phenethylamine Starting MaterialBasic (

)
Soluble in Acid
Benzoic Acid Hydrolysis ByproductAcidic (

)
Soluble in Base
Benzoyl Chloride ReagentReactive ElectrophileHydrolyzes to Acid

Critical Technical Insight: The primary challenge is not the removal of starting amine or benzoic acid (easily handled by pH manipulation), but the separation of the target imide from the mono-amide intermediate . The imide lacks a hydrogen bond donor, making it significantly less polar than the mono-amide.

Methodology 1: The Kinetic Quench & Liquid-Liquid Extraction (LLE)

Purpose: To remove reactive reagents, acidic byproducts, and unreacted amines, yielding a neutral crude mixture of Mono- and Di-benzoylated products.

Reagents Required[2][3][4][5][6][7][8][9]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). DCM is preferred for its high solubility of imides.

  • Quench Buffer: Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH (Cold).
    
  • Acid Wash: 1M Hydrochloric Acid (HCl).[2]

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[2]
    
Step-by-Step Protocol
  • Quench (Hydrolysis of Excess BzCl):

    • Cool the reaction mixture to 0°C.

    • Slowly add Saturated

      
        (or 2M NaOH if the reaction solvent is immiscible with water).
      
    • Mechanistic Note: Benzoyl chloride hydrolyzes rapidly to benzoic acid and HCl. The base neutralizes these immediately, preventing acid-catalyzed hydrolysis of the target imide.

    • Stir vigorously for 30 minutes to ensure complete destruction of benzoyl chloride.

  • Phase Separation:

    • Transfer to a separatory funnel.[2]

    • Extract the aqueous layer with DCM (

      
       reaction volume). Combine organic layers.
      
  • Acid Wash (Removal of Amine):

    • Wash the combined organic phase with 1M HCl (

      
      ).
      
    • Logic: Unreacted phenethylamine is protonated to form the water-soluble hydrochloride salt (

      
      ) and partitions into the aqueous phase.
      
  • Base Wash (Removal of Benzoic Acid):

    • Wash the organic phase with 1M NaOH or Sat.

      
        (
      
      
      
      ).
    • Logic: Benzoic acid is deprotonated to sodium benzoate (

      
      ), which is highly water-soluble.
      
    • Warning: Perform this step quickly and with cold solutions. Prolonged exposure of acyclic imides to strong bases can cause hydrolysis back to the mono-amide.

  • Drying & Concentration:

    • Wash with Brine (Sat. NaCl) to remove residual water.

    • Dry over

      
      , filter, and concentrate in vacuo to yield the Neutral Crude .
      

Methodology 2: Purification (Separation of Imide vs. Amide)

Purpose: Isolating the target N-Benzoyl-N-(2-phenylethyl)benzamide from the mono-benzoylated impurity.

Strategy A: Flash Column Chromatography (Recommended)

Due to the significant polarity difference (Imide = Non-polar; Amide = Polar H-donor), chromatography is highly effective.

  • Stationary Phase: Silica Gel (40-63

    
    ).
    
  • Mobile Phase: Hexane : Ethyl Acetate gradient.

  • Elution Order:

    • Target Imide: Elutes first (High

      
      ). It interacts weakly with silica due to the absence of H-bond donors.
      
    • Mono-Amide: Elutes second (Lower

      
      ). The N-H proton hydrogen bonds strongly with the silanol groups of the silica.
      

Protocol:

  • Load the crude oil (dissolved in minimum DCM) onto the column.

  • Elute with Hexane:EtOAc (9:1) initially.

  • The target imide typically elutes between 5% and 15% EtOAc.

  • Increase polarity to 30% EtOAc to flush out the mono-amide impurity if mass balance is required.

Strategy B: Selective Crystallization

If the scale is large (>10g), chromatography may be impractical.

  • Solvent System: Cold Ethanol or Diethyl Ether/Hexane.

  • Logic: The highly symmetrical, lipophilic "double-winged" structure of the dibenzoyl imide often crystallizes more readily from non-polar solvents than the mono-amide.

  • Procedure:

    • Dissolve crude in minimum hot Ethanol.

    • Cool slowly to room temperature, then to 4°C.

    • If oiling occurs (common with imides), switch to Diethyl Ether . Dissolve, then add Hexane dropwise until turbid. Refrigerate.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, check these specific markers:

MethodObservation for Target (Imide)Observation for Impurity (Mono-Amide)
TLC (Hex:EtOAc 4:1)Single spot, High

(

)
Lower spot,

(

)
IR Spectroscopy Split Carbonyl Band: Two C=O stretches (Sym/Asym) at

and

.
Single Carbonyl:

. N-H Stretch:

(Target must lack this).
1H NMR Integration of aromatic protons to alkyl protons is higher (15H aromatic vs 10H in mono).Presence of broad singlet (N-H) at

.

Workflow Visualization

Diagram 1: The Extraction Logic Flow

This diagram illustrates the decision-making process during the Liquid-Liquid Extraction (LLE) phase.

ExtractionWorkflow ReactionMix Reaction Mixture (Target, Mono-Amide, Amine, BzCl, Acid) Quench Step 1: Quench (Sat. NaHCO3, 0°C) ReactionMix->Quench PhaseSep Phase Separation (DCM Extraction) Quench->PhaseSep AqLayer1 Aqueous Layer 1 (Salts, Na-Benzoate) PhaseSep->AqLayer1 OrgLayer1 Organic Layer 1 (Target, Amine, Neutral Impurities) PhaseSep->OrgLayer1 AcidWash Step 2: Acid Wash (1M HCl) OrgLayer1->AcidWash AqLayer2 Aqueous Layer 2 (Phenethylamine HCl salt) AcidWash->AqLayer2 OrgLayer2 Organic Layer 2 (Target, Mono-Amide, Residual Acid) AcidWash->OrgLayer2 BaseWash Step 3: Base Wash (1M NaOH/NaHCO3) OrgLayer2->BaseWash AqLayer3 Aqueous Layer 3 (Sodium Benzoate) BaseWash->AqLayer3 FinalOrg Final Organic Layer (Target Imide + Mono-Amide) BaseWash->FinalOrg

Caption: Logical flow for the removal of acidic and basic impurities via pH-switched Liquid-Liquid Extraction.

Diagram 2: Purification & Separation

This diagram details the critical separation of the Mono-Amide from the Target Imide.

PurificationLogic Crude Neutral Crude Mix (Target Imide + Mono-Amide) Choice Select Method Crude->Choice Flash Flash Chromatography (Silica Gel) Choice->Flash High Purity Req. Cryst Crystallization (EtOH or Ether/Hexane) Choice->Cryst Large Scale Fraction1 Fraction 1 (Low Polarity) TARGET IMIDE (No H-Bond Donor) Flash->Fraction1 Fraction2 Fraction 2 (High Polarity) Mono-Amide Impurity (H-Bond Donor) Flash->Fraction2 Solid Precipitate TARGET IMIDE Cryst->Solid MotherLiq Mother Liquor Mono-Amide Enriched Cryst->MotherLiq

Caption: Purification strategy contrasting Chromatography (based on polarity) vs. Crystallization (solubility).

References

  • Preparation of N-acylbenzamides: Katritzky, A. R., He, H. Y., & Suzuki, K. (2000).[3] N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Journal of Organic Chemistry. [Link]

  • General Workup Procedures for Amides/Imides: Master Organic Chemistry. (2019). Hydrolysis of Amides Using Acid Or Base: Mechanism. [Link]

  • Chromatographic Separation Principles: Organic Chemistry Portal. Amide synthesis by acylation and purification strategies. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

I. Reaction Overview: The Schotten-Baumann Acylation

The synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide is typically achieved through the N-acylation of N-(2-phenylethyl)benzamide with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine (in this case, a secondary amide acting as the nucleophile) with an acyl chloride in the presence of a base.[1][2] The base plays a crucial role by neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, thus halting the reaction.[3][4]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products N-(2-phenylethyl)benzamide N-(2-phenylethyl)benzamide Product N-Benzoyl-N-(2-phenylethyl)benzamide N-(2-phenylethyl)benzamide->Product + Benzoyl Chloride (Base) Benzoyl_Chloride Benzoyl Chloride HCl HCl

Caption: Synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide.

II. Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses specific issues you may encounter during the synthesis, offering explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the N-acylation of N-(2-phenylethyl)benzamide can stem from several factors. Let's break them down:

A. Incomplete Reaction:

  • Insufficient Base: The most common culprit is inadequate neutralization of the HCl generated. Without a sufficient excess of base, the starting secondary amide becomes protonated, losing its nucleophilicity and stopping the reaction.[4]

    • Solution: Ensure you are using at least one equivalent of a suitable base. For biphasic conditions (e.g., dichloromethane and water), a 10% aqueous solution of sodium hydroxide is effective.[2] For single-phase organic systems, tertiary amines like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) are commonly used.[5][6]

  • Poor Reagent Quality: Benzoyl chloride is highly susceptible to hydrolysis. If it has been exposed to moisture, it will convert to benzoic acid, which is unreactive under these conditions.

    • Solution: Always use freshly opened or properly stored benzoyl chloride. Consider purifying older batches by distillation if necessary.

  • Suboptimal Reaction Temperature: While the reaction is often performed at room temperature, the initial addition of benzoyl chloride should be done at a lower temperature (0-5 °C) to control the exothermic reaction and minimize side products.[2][7] Subsequently, allowing the reaction to warm to room temperature and stirring for an adequate duration (2-4 hours) is crucial for completion.[2]

B. Side Reactions:

  • Hydrolysis of Benzoyl Chloride: As mentioned, moisture will lead to the formation of benzoic acid.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

  • Over-acylation: While less common for secondary amides compared to primary amines, it's a possibility if reaction conditions are too harsh.

    • Solution: Maintain controlled stoichiometry. A slight excess of benzoyl chloride (1.1-1.2 equivalents) is often sufficient.[4]

C. Product Loss During Workup and Purification:

  • Inadequate Extraction: The product is organic-soluble. Ensure efficient extraction from the aqueous phase using a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Improper Purification: Recrystallization is a common purification method. Choosing the right solvent system is critical to minimize product loss. Column chromatography can also be employed for higher purity.[2]

Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots indicates a mixture of compounds. Here are the most probable impurities and how to identify them:

  • Unreacted N-(2-phenylethyl)benzamide (Starting Material): This will have a different Rf value than the product. It indicates an incomplete reaction.

  • Benzoic Acid: This is a very common impurity resulting from the hydrolysis of benzoyl chloride.[8]

    • Identification & Removal: Benzoic acid can be easily removed during the workup. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) will convert the acidic benzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer.[8]

  • Unreacted Benzoyl Chloride: If an excess was used, some may remain. This is often hydrolyzed to benzoic acid during the aqueous workup.

Question 3: The reaction seems to have stalled. How can I get it to proceed to completion?

A stalled reaction is often due to the deactivation of the nucleophile.

  • Check Basicity: Ensure the reaction mixture is sufficiently basic. If using an aqueous base, the pH should be checked. If using an organic base, ensure it is present in a sufficient molar ratio.[4]

  • Add Fresh Reagent: If you suspect your benzoyl chloride has degraded, a careful addition of a fresh aliquot might restart the reaction. Monitor the progress by TLC.

  • Consider a Catalyst: For sluggish reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the rate of acylation.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for this reaction?

A two-phase system of dichloromethane (DCM) and water is commonly and effectively used.[1][10] The product and starting materials remain in the organic phase, while the base (e.g., NaOH) and the HCl byproduct (as NaCl) are in the aqueous phase. This separation simplifies the workup.

Q2: What is the ideal stoichiometry of the reactants?

A common and effective stoichiometry is:

  • N-(2-phenylethyl)benzamide: 1 equivalent

  • Benzoyl Chloride: 1.1 - 1.5 equivalents[11]

  • Base (e.g., NaOH or Et3N): At least 2 equivalents[2]

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Q4: What is the best method for purifying the final product?

The crude product can typically be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[2][12] If acidic impurities like benzoic acid are present, a preliminary wash with a saturated sodium bicarbonate solution is recommended.[8]

IV. Experimental Protocols

Standard Schotten-Baumann Protocol for N-Benzoyl-N-(2-phenylethyl)benzamide Synthesis

Materials:

  • N-(2-phenylethyl)benzamide

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Distilled water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(2-phenylethyl)benzamide (1 equivalent) in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the biphasic mixture in an ice bath to 0-5 °C.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.[2]

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure N-Benzoyl-N-(2-phenylethyl)benzamide.[2]

Data Summary Table
ParameterRecommended ConditionRationale
Stoichiometry 1.1-1.5 eq. Benzoyl ChlorideEnsures complete consumption of the starting amide.
>2 eq. BaseNeutralizes the HCl byproduct to prevent amine protonation.
Temperature 0-5 °C for addition, then RTControls exothermicity and allows for reaction completion.
Solvent Dichloromethane/Water (biphasic)Facilitates separation of organic product from aqueous byproducts.
Reaction Time 2-4 hoursTypically sufficient for completion after addition of reagents.

V. Workflow and Logic Diagrams

Experimental Workflow

Experimental_Workflow start Start: Reactants dissolve Dissolve N-(2-phenylethyl)benzamide in DCM start->dissolve add_base Add 10% NaOH Solution dissolve->add_base cool Cool to 0-5 °C add_base->cool add_benzoyl_chloride Slowly Add Benzoyl Chloride cool->add_benzoyl_chloride warm_stir Warm to RT & Stir for 2-4h add_benzoyl_chloride->warm_stir monitor Monitor by TLC warm_stir->monitor workup Workup & Extraction monitor->workup Reaction Complete purify Purification (Recrystallization/Chromatography) workup->purify end_product Pure N-Benzoyl-N-(2-phenylethyl)benzamide purify->end_product

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes side_reactions Side Reactions? low_yield->side_reactions No check_base Check Base Stoichiometry & pH incomplete_reaction->check_base Yes check_reagents Use Fresh/Pure Reagents incomplete_reaction->check_reagents Yes optimize_conditions Optimize Time & Temperature incomplete_reaction->optimize_conditions Yes workup_loss Product Loss During Workup? side_reactions->workup_loss No anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous Yes extraction Optimize Extraction Protocol workup_loss->extraction Yes purification_method Refine Purification Method workup_loss->purification_method Yes

Caption: Decision tree for troubleshooting low reaction yield.

VI. References

Sources

Technical Support Center: Solubility Optimization for N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Grease Ball" Challenge

You are likely encountering difficulties with N-Benzoyl-N-(2-phenylethyl)benzamide because of its specific chemical nature. Unlike simple amides, this molecule is an acyclic imide (a nitrogen flanked by two benzoyl groups).

The Core Problem:

  • Extreme Lipophilicity: With three aromatic rings and no hydrogen bond donors, this molecule acts as a "brick dust" solid or a highly viscous oil in aqueous environments.

  • Deceptive Instability: The central imide bond (

    
    ) is electron-deficient and susceptible to hydrolysis in basic buffers, often mistaken for "solubility issues" when the compound actually degrades into N-(2-phenylethyl)benzamide and benzoic acid.
    

This guide provides a self-validating workflow to solubilize this compound without compromising its chemical integrity.

Module 1: Stock Solution Preparation

Q1: Why won't this compound dissolve in my standard aqueous buffers?

Technical Insight: This molecule violates the "Rule of 5" for solubility. It has a high LogP (likely >4.5) and zero Hydrogen Bond Donors (HBD). The crystal lattice energy is high due to


-

stacking of the three phenyl rings. In water, the entropic cost of creating a cavity for this hydrophobic molecule is too high.

Protocol: The "Dry" Stock Method Do not attempt to dissolve directly in buffer.

  • Primary Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) .

    • Solubility Limit: Typically >50 mM in pure DMSO.

    • Alternative: Ethanol (absolute) is a secondary choice but may require mild warming (

      
      ).
      
  • Moisture Control: Use a fresh bottle of DMSO. DMSO is hygroscopic; if it has absorbed water from the air, the solubility of this imide drops exponentially.

Q2: I see a precipitate immediately upon diluting my DMSO stock into media. How do I fix this?

The "Crash-Out" Phenomenon: When you spike a DMSO stock into water, the DMSO hydrates instantly, leaving the lipophilic solute "stranded." It aggregates into micro-crystals or oil droplets.

The Step-Down Dilution Protocol: Instead of a direct spike (e.g., 1 µL stock


 1 mL media), use an intermediate step to lower the kinetic shock.
StepActionMechanism
1 Prepare 10 mM Stock in DMSO.Solubilization
2 Dilute 1:10 into Pure PEG-400 (Polyethylene Glycol).Creates a "solubility bridge" (intermediate polarity).
3 Add this mix dropwise to vortexing media.Prevents local high-concentration zones that trigger nucleation.

Module 2: Biological Assay Formulation (In Vitro/In Vivo)

Q3: Can I use this compound in cell culture without killing the cells with solvent?

Answer: Yes, but you must manage the "Solvent Ceiling."

  • Max DMSO: Most cells tolerate 0.1% - 0.5% DMSO.

  • The Fix: Use a carrier molecule.

Recommended Formulation (In Vitro):

  • Complexation: Pre-incubate the DMSO stock with 20% HP-

    
    -Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) .
    
    • Ratio: 1:5 to 1:10 (molar ratio of drug:cyclodextrin).

    • Why? The cyclodextrin encapsulates the hydrophobic phenyl tails, presenting a hydrophilic exterior to the media.

Q4: How do I formulate this for IP/PO administration in mice?

Warning: Do not use 100% DMSO; it causes visceral pain and precipitation in the peritoneum.

Standard Vehicle for Lipophilic Imides: Use the "10/40/50" Rule :

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent/Stabilizer)

  • 50% Saline or Water (Diluent) - Add this LAST.

Visual Workflow: Formulation Decision Tree

SolubilityTree Figure 1: Solubility Decision Matrix for N-Benzoyl-N-(2-phenylethyl)benzamide Start Start: Solid Powder Stock Dissolve in Anhydrous DMSO (Target: 10-50 mM) Start->Stock Goal Application? Stock->Goal InVitro Cell Culture (In Vitro) Goal->InVitro InVivo Animal Study (In Vivo) Goal->InVivo Soln_A Direct Dilution (Risk: Crash-out) InVitro->Soln_A Low Conc (<1µM) Soln_B Carrier System: HP-beta-Cyclodextrin InVitro->Soln_B High Conc (>10µM) Soln_C Vehicle: 10% DMSO / 40% PEG400 / 50% H2O InVivo->Soln_C

Module 3: Stability & Degradation (Critical)

Q5: My compound activity disappears after 24 hours in buffer. Is it precipitating?

Diagnosis: It might be Chemical Hydrolysis , not just precipitation. The acyclic imide bond (


) is chemically fragile compared to a standard amide. In basic conditions (pH > 7.5) or in the presence of nucleophiles, it undergoes hydrolysis.

The Degradation Pathway:



Troubleshooting Protocol:

  • Check pH: Ensure your assay buffer is pH 7.4 or lower. Avoid Carbonate buffers (pH 9+).

  • LC-MS Validation: Run a sample of your "inactive" buffer.

    • Parent Mass: ~329 Da (Imide)

    • Degradant 1: ~225 Da (N-phenethylbenzamide)

    • Degradant 2: ~122 Da (Benzoic Acid)

    • If you see mass 225, your compound has hydrolyzed.

Visual Mechanism: Hydrolysis Risk

Hydrolysis Figure 2: Stability Risk - Hydrolysis of the Acyclic Imide Scaffold Imide N-Benzoyl-N-(2-phenylethyl)benzamide (Active Imide) Hydrolysis_Step Hydrolysis (Nucleophilic Attack) Imide->Hydrolysis_Step Conditions Risk Factors: 1. pH > 8.0 2. Nucleophiles (Thiols/Amines) 3. Prolonged Aqueous Storage Conditions->Hydrolysis_Step Products Degradation Products: 1. N-(2-phenylethyl)benzamide (Inactive) 2. Benzoic Acid Hydrolysis_Step->Products

Summary of Physicochemical Properties

PropertyValue (Est.)Implication for Handling
Molecular Weight ~329.4 g/mol Small molecule range.
LogP > 4.0Highly Lipophilic. Requires organic cosolvents.
H-Bond Donors 0Poor water solubility; Good permeability.
Reactive Moiety Acyclic ImideAvoid strong bases. Store stocks in anhydrous conditions.
Preferred Solvent DMSOStore at -20°C to prevent water uptake.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for solubility of hydrophobic amides).
  • BenchChem Technical Support. (2025). Managing poor solubility and instability issues in reactions. Link (General guidance on handling lipophilic reactants).

  • National Institute of Standards and Technology (NIST). (2023). Benzamide, N-phenyl- Properties. NIST Chemistry WebBook.[1] Link (Physicochemical data for benzamide analogs).

  • Open Oregon Educational Resources. (2023). Solubility – Introductory Organic Chemistry. Link (Mechanistic explanation of solubility rules).

Sources

Technical Support Center: Degradation Analysis of N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

N-Benzoyl-N-(2-phenylethyl)benzamide (CAS: 74449-34-6) is an acyclic imide (specifically a dibenzamide derivative). Unlike standard secondary amides, this molecule possesses two benzoyl groups attached to a single nitrogen atom.

Crucial Stability Warning: The defining feature of this molecule is the acyclic imide linkage (


). This functional group is significantly more labile than a standard amide bond due to the electron-withdrawing effect of the second carbonyl group, which destabilizes the C-N bond and makes the carbonyl carbons highly electrophilic. Consequently, the primary degradation pathway is hydrolysis , even under mild conditions, leading to "de-benzoylation."

This guide addresses the identification of these breakdown products and provides troubleshooting steps for researchers observing unexpected peaks during HPLC/LC-MS analysis.

Diagnostic Decision Tree (Interactive Workflow)

Use this logic flow to determine the nature of your impurity issue before proceeding to the specific protocols.

DegradationLogic Start START: Unexpected Peak Detected CheckRT Is the new peak more polar (earlier RT on Reverse Phase)? Start->CheckRT CheckMass Check Mass Difference (Δ) CheckRT->CheckMass Yes Oxidation DIAGNOSIS: Benzylic Oxidation (Rare, requires oxidative stress) CheckRT->Oxidation No (Later RT) CheckUV Does UV spectrum match Benzoic Acid (λmax ~230/272nm)? Hydrolysis DIAGNOSIS: Hydrolysis (Loss of Benzoyl Group) CheckUV->Hydrolysis No Action1 Identify as Benzoic Acid (Co-elutes with solvent front?) CheckUV->Action1 Yes CheckMass->CheckUV Low Mass / UV only Action2 Identify as N-Phenethylbenzamide (Mono-amide) CheckMass->Action2 Δ = -104 Da (Loss of C7H4O) Action1->Hydrolysis Action2->Hydrolysis

Figure 1: Diagnostic logic for categorizing unknown impurities based on retention time (RT) and mass spectral shifts.

Primary Degradation Pathways[6]

The instability of N-Benzoyl-N-(2-phenylethyl)benzamide is driven by the relief of steric strain and electronic repulsion upon hydrolysis.

Pathway A: Hydrolytic De-benzoylation (Dominant)

Water attacks one of the carbonyl carbons. Because the leaving group is an amide anion (stabilized by resonance), this reaction is much faster than standard amide hydrolysis.

  • Parent: N-Benzoyl-N-(2-phenylethyl)benzamide (

    
    , MW: 329.4)
    
  • Step 1: Hydrolysis of the first imide bond.

    • Product 1 (Major): N-(2-phenylethyl)benzamide (Also known as N-Phenethylbenzamide).[1][2][3][4]

      • MW: 225.3 Da

      • Nature:[3][4][5][6] Stable secondary amide.

    • Product 2: Benzoic Acid .

      • MW: 122.1 Da

      • Nature:[3][4][5][6] Acidic, polar.

Pathway B: Benzylic Oxidation (Secondary)

Under forced oxidative conditions (e.g.,


 or high UV exposure), the methylene group adjacent to the phenyl ring (benzylic position) is susceptible to radical attack.
  • Product: N-Benzoyl-N-(2-oxo-2-phenylethyl)benzamide (Ketone formation) or Hydroxylated species.

Summary of Degradants (Data Table)
Compound NameStructure TypeFormulaMW ( g/mol )Relative RT (RP-HPLC)Detection Note
Parent Acyclic Imide

329.391.00 (Reference)Late eluting, hydrophobic
Degradant A Mono-Amide

225.29~0.6 - 0.7Major hydrolysis product
Degradant B Carboxylic Acid

122.12~0.1 - 0.2Elutes near void volume
Degradant C Primary Amine

121.18~0.1 (pH dependent)Only in harsh acid/base

Troubleshooting Q&A

Q1: I am seeing a spontaneous decrease in purity even when stored at 4°C. Why?

A: This is characteristic of acyclic imides. Causality: The


 bond is highly sensitive to moisture. Even trace humidity in the headspace of a vial or residual water in the solvent (e.g., "dry" DMSO that has absorbed water) can trigger autocatalytic hydrolysis. Benzoic acid produced during the initial degradation acts as a proton source, catalyzing further hydrolysis of the remaining imide [1].
Solution:  Store the solid under Argon/Nitrogen. If in solution, use strictly anhydrous aprotic solvents (e.g., anhydrous Acetonitrile) and analyze immediately.
Q2: In LC-MS, I see a peak at m/z 226 (M+H). Is this a fragment or a real impurity?

A: It is likely both .

  • In-Source Fragmentation: The imide bond is weak. High desolvation temperatures or high cone voltages in ESI-MS can fracture the parent (

    
    ) inside the source.
    
  • Real Impurity: If the peak at m/z 226 has a different retention time than the parent, it is the degradation product N-(2-phenylethyl)benzamide . Validation Step: Lower your cone voltage/fragmentor voltage. If the 226 signal persists at the specific retention time, it is a chemical degradant present in the vial.

Q3: Why does the degradation rate increase significantly in methanol?

A: You are likely observing solvolysis (methanolysis) . Mechanism: In nucleophilic solvents like methanol or ethanol, the solvent attacks the carbonyl, acting similarly to water. This converts the imide into the mono-amide and the corresponding methyl ester (Methyl benzoate) rather than benzoic acid [2]. Recommendation: Switch to Acetonitrile for sample preparation. Avoid alcohols for stock solutions of acyclic imides.

Experimental Protocols

Protocol A: Forced Degradation (Hydrolysis Validation)

Objective: Confirm the identity of the primary degradant (Mono-amide) by intentionally degrading the parent.

  • Preparation: Prepare a 0.5 mg/mL solution of N-Benzoyl-N-(2-phenylethyl)benzamide in Acetonitrile.

  • Acid Stress: Add equal volume of 0.1 N HCl. Incubate at RT for 1 hour (Do not heat initially; imides are very labile).

    • Note: Heating acyclic imides often leads to rapid, total loss of parent, making kinetic tracking impossible.

  • Base Stress: Add equal volume of 0.1 N NaOH. Incubate at RT for 10 minutes.

  • Neutral Control: Acetonitrile/Water (50:50).

  • Analysis: Inject onto HPLC immediately.

  • Expected Result:

    • Parent (

      
       ~10 min):  Area decreases.
      
    • New Peak (

      
       ~6 min):  Increases. This is N-(2-phenylethyl)benzamide.[1][2][3][4][6][7][8]
      
    • New Peak (

      
       ~2 min):  Benzoic acid (check UV at 230 nm).
      
Protocol B: LC-MS/MS Parameters for Identification

Use these settings to distinguish the parent from the mono-amide.

ParameterSettingRationale
Column C18 (e.g., Waters BEH or Agilent Zorbax), 1.7µmStandard hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses Benzoic acid ionization (better peak shape).
Mobile Phase B AcetonitrilePreferred over Methanol to prevent solvolysis.
Gradient 5% B to 95% B over 10 minWide gradient to catch polar acid and non-polar imide.
MS Mode ESI Positive (+ve)Detects Parent

and Amide

.
Key Transition

(Benzoyl cation)
Confirms presence of benzoyl group.

Visualizing the Degradation Pathway[2][3][6][9]

The following diagram illustrates the stepwise breakdown of the molecule under hydrolytic stress.

Pathway Parent N-Benzoyl-N-(2-phenylethyl)benzamide (C22H19NO2) [Unstable Imide] Intermediate N-(2-phenylethyl)benzamide (C15H15NO) [Stable Amide] Parent->Intermediate Hydrolysis (Fast) + H2O / - PhCOOH Byproduct1 Benzoic Acid (C7H6O2) Parent->Byproduct1 FinalAmine 2-Phenylethylamine (C8H11N) Intermediate->FinalAmine Hydrolysis (Slow/Harsh) + H2O / - PhCOOH Byproduct2 Benzoic Acid (C7H6O2) Intermediate->Byproduct2

Figure 2: Stepwise hydrolysis pathway. The conversion from Parent to Intermediate is rapid due to the labile imide bond.

References

  • DeWolfe, R. H. (1974). Carboxylic Ortho Acid Derivatives: Preparation and Synthetic Applications. Academic Press. (Context: General reactivity of acyl-nitrogen bonds).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of imide hydrolysis vs amide hydrolysis).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 95083, N-Phenethylbenzamide. Retrieved February 28, 2026, from [Link]. (Reference for the primary degradation product).

  • Vertex AI Search. (2026). Hydrolysis of N-acyl-N-alkylbenzamides.

Sources

Technical Support Center: Troubleshooting & Purification of N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of sterically hindered tertiary amides. The synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide (a dibenzamide) via the benzoylation of 2-phenylethylamine typically requires an excess of benzoyl chloride and a base catalyst (e.g., pyridine, triethylamine, or aqueous NaOH under Schotten-Baumann conditions) 1.

Consequently, the post-reaction mixture is a complex matrix. To successfully isolate the pure dibenzamide, we must systematically exploit the physicochemical differences between the target molecule and the unreacted reagents.

Quantitative Data: Impurity Profiling & Removal Strategy

Before executing a workup, it is critical to understand the thermodynamic and chemical properties of the species in your flask. The table below summarizes the causality behind our extraction strategy.

Reagent / ImpurityMolecular WeightpKa (Relevant Group)Polarity / H-BondingTarget Phase During WorkupRemoval Strategy
N-Benzoyl-N-(2-phenylethyl)benzamide 329.39 g/mol N/A (Neutral imide)High lipophilicity, no H-bond donorOrganic Phase Retained in organic solvent
Benzoyl Chloride 140.57 g/mol N/A (Electrophile)Highly reactive, lipophilicAqueous Phase Active amine scavenging to polar amide 2
Benzoic Acid 122.12 g/mol ~4.2 (Carboxylic acid)Moderate, H-bond donor/acceptorAqueous Phase Deprotonation via Sat. NaHCO₃ 3
2-Phenylethylamine 121.18 g/mol ~9.8 (Primary amine)Polar, H-bond donor/acceptorAqueous Phase Protonation via 1M HCl
Pyridine / TEA (Base) 79.10 / 101.19 g/mol ~5.2 / ~10.7 (Amine)Polar, water-miscibleAqueous Phase Protonation via 1M HCl
N-(2-phenylethyl)benzamide 225.29 g/mol N/A (Neutral amide)Moderate, H-bond donorSolid Phase Selective recrystallization 4
Troubleshooting FAQs: The Causality of Purification

Q1: I washed my reaction mixture with water, but TLC still shows a large amount of unreacted benzoyl chloride. Why is it persisting, and how do I remove it? Causality & Solution: A common pitfall is assuming benzoyl chloride will rapidly hydrolyze upon contact with water. In reality, benzoyl chloride is surprisingly stable in cold aqueous biphasic systems due to the steric hindrance of the aromatic ring and its high lipophilicity 2. Passive hydrolysis is insufficient. Instead, you must actively quench the electrophile. Add a water-soluble primary amine scavenger (such as ethanolamine or concentrated aqueous ammonia) directly to the organic layer. This rapidly converts the lipophilic benzoyl chloride into a highly polar, water-soluble amide that partitions effortlessly into the aqueous phase during subsequent acidic washes.

Q2: How do I ensure complete removal of benzoic acid without accidentally hydrolyzing my target dibenzamide product? Causality & Solution: Benzoic acid is generated continuously if benzoyl chloride is exposed to trace moisture. Because dibenzamides (imides) possess two electron-withdrawing benzoyl groups, the central nitrogen's lone pair is highly delocalized, making the carbonyl carbons more susceptible to alkaline hydrolysis than standard amides. Avoid harsh bases like NaOH. Instead, wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃) 3. With a pKa of ~4.2, benzoic acid is easily deprotonated by NaHCO₃ (pH ~8.3) to form water-soluble sodium benzoate, while the mild pH protects the dibenzamide from nucleophilic cleavage.

Q3: My product is contaminated with the mono-benzoylated intermediate (N-(2-phenylethyl)benzamide). Aqueous washes aren't separating them. What is the protocol? Causality & Solution: Both the mono-amide and the target di-amide are neutral organic species; therefore, pH-based liquid-liquid extraction cannot separate them. However, they have drastically different hydrogen-bonding capabilities. The mono-amide has an N-H bond (an H-bond donor), while the di-amide does not. Utilize recrystallization. Dibenzamides typically exhibit excellent crystallization properties from alcoholic solvents 4. Dissolving the crude mixture in boiling ethanol followed by slow cooling will selectively crystallize the dibenzamide, leaving the mono-amide in the mother liquor.

Purification Workflow Diagram

Purification N1 Crude Organic Phase (Product + Impurities) N2 1. Amine Scavenger (Quench Benzoyl Chloride) N1->N2 Add Ethanolamine N3 2. 1M HCl Wash (Remove Amines/Pyridine) N2->N3 Extract & Discard Aq. N4 3. Sat. NaHCO3 Wash (Remove Benzoic Acid) N3->N4 Extract & Discard Aq. N5 4. Drying & Concentration (Remove Solvent/Water) N4->N5 Extract & Discard Aq. N6 5. Recrystallization (Remove Mono-amide) N5->N6 Add Hot EtOH N7 Pure N-Benzoyl-N- (2-phenylethyl)benzamide N6->N7 Filter Crystals

Caption: Workflow for the purification of N-Benzoyl-N-(2-phenylethyl)benzamide.

Step-by-Step Methodology: Self-Validating Purification Protocol

To ensure scientific integrity, every step in this protocol includes a Self-Validation Check to confirm the chemical transformation has occurred before proceeding.

Phase 1: Electrophile Quenching

  • Transfer the crude reaction mixture to a separatory funnel. (Note: If the reaction solvent is water-miscible like THF, remove it under reduced pressure first and redissolve the residue in Dichloromethane or Ethyl Acetate).

  • Add 0.5 equivalents (relative to the initial benzoyl chloride amount) of ethanolamine or 10 mL of concentrated aqueous ammonia to the organic layer 2.

  • Shake vigorously for 5-10 minutes, venting the funnel frequently.

  • Self-Validation Check: Spot the organic layer on a TLC plate (Hexane:EtOAc 8:2) alongside a benzoyl chloride standard. The high-Rf, UV-active spot corresponding to benzoyl chloride must be completely absent.

Phase 2: Amine & Base Removal 4. Add 1M aqueous HCl to the separatory funnel (approximately 1/3 the volume of the organic layer). 5. Shake thoroughly and allow the layers to separate. Drain the organic layer and collect the aqueous layer in an Erlenmeyer flask.

  • Self-Validation Check: Test the pH of the discarded aqueous layer using pH paper. It must read < 2. If the pH is > 2, the basic amines (pyridine, unreacted starting material) are not fully protonated. Repeat the 1M HCl wash until the aqueous layer remains highly acidic.

Phase 3: Carboxylic Acid Removal 6. Wash the organic layer with saturated aqueous NaHCO₃ 3. Caution: Vigorous CO₂ gas evolution will occur. Swirl gently before stoppering and shaking. 7. Separate the layers and collect the aqueous phase.

  • Self-Validation Check: Acidify a small aliquot of the discarded aqueous layer with 6M HCl. A sudden white precipitate (benzoic acid crashing out of solution) confirms the successful extraction of the byproduct. Repeat the NaHCO₃ wash until acidifying the aqueous layer yields no precipitate.

Phase 4: Isolation & Polishing 8. Wash the organic layer once with brine (saturated NaCl) to disrupt any microscopic emulsions and remove bulk water. 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid. 10. Dissolve the crude solid in a minimum volume of boiling ethanol 4. 11. Allow the solution to cool to room temperature slowly, then transfer to an ice bath for 30 minutes to induce crystallization of the dibenzamide. 12. Filter the crystals via vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Self-Validation Check: Run a final ¹H-NMR on the dried crystals. The mono-amide impurity will be identifiable by a broad N-H singlet (typically around 6.0-6.5 ppm). A flat baseline in this region confirms absolute purity.

References
  • Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 . Sciencemadness Discussion Board. Available at:[Link]

  • n,n'-diphenylbenzamidine - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION . UOMustansiriyah. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Peak Resolution for N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of N-Benzoyl-N-(2-phenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the HPLC analysis of this compound. As Senior Application Scientists, we will delve into the causality behind experimental choices to ensure your methods are robust and reliable.

Troubleshooting Guide: Addressing Common Peak Resolution Issues

This section addresses specific problems you may encounter during the HPLC analysis of N-Benzoyl-N-(2-phenylethyl)benzamide.

Question: Why am I observing a broad and tailing peak for N-Benzoyl-N-(2-phenylethyl)benzamide?

Answer:

Peak broadening and tailing for N-Benzoyl-N-(2-phenylethyl)benzamide in reversed-phase HPLC can stem from several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.

1. Secondary Interactions with Residual Silanols:

  • The Cause: Even with extensive end-capping, residual silanol groups on the silica-based stationary phase can interact with the analyte. While N-Benzoyl-N-(2-phenylethyl)benzamide is a neutral compound, the amide group can still exhibit some polar character, leading to interactions with these active sites. This results in a mixed-mode retention mechanism, causing peak tailing.

  • The Solution:

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with robust end-capping are less prone to these secondary interactions.

    • Mobile Phase Modifier: The addition of a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can mask the residual silanols and improve peak shape. A concentration of 0.1% (v/v) is a good starting point.

    • Lower pH: Operating at a lower pH (e.g., 3-4) can suppress the ionization of residual silanols, reducing their interaction with the analyte.

2. Mobile Phase Incompatibility:

  • The Cause: If the sample solvent is significantly stronger (higher organic content) than the mobile phase, it can cause the analyte to travel through the column in a broad band, leading to a distorted peak.

  • The Solution:

    • Match Sample Solvent to Mobile Phase: As a best practice, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use a solvent with a slightly higher organic content, but keep the injection volume small.

3. Column Overload:

  • The Cause: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

  • The Solution:

    • Reduce Sample Concentration: Perform a dilution series of your sample to determine the optimal concentration that gives a symmetrical peak with a good signal-to-noise ratio.

Question: I am struggling to separate N-Benzoyl-N-(2-phenylethyl)benzamide from a closely eluting impurity. What steps can I take to improve resolution?

Answer:

Improving the resolution between two co-eluting peaks involves manipulating the selectivity (α), efficiency (N), and retention factor (k) of the chromatographic system.

Systematic Approach to Improving Resolution:

G cluster_start Initial Observation cluster_selectivity Step 1: Modify Selectivity (α) cluster_efficiency Step 2: Enhance Efficiency (N) cluster_retention Step 3: Optimize Retention (k) cluster_end Goal start Poor Resolution (Rs < 1.5) Co-eluting Peaks a1 Change Organic Modifier (Acetonitrile vs. Methanol) start->a1 Primary approach a2 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) start->a2 a3 Adjust Temperature (e.g., 30°C to 50°C) start->a3 a1->a2 If insufficient b1 Decrease Flow Rate end Optimized Resolution (Rs ≥ 1.5) a1->end Resolution improved a2->a3 Fine-tuning a2->end Resolution improved a3->b1 If needed a3->end Resolution improved b2 Use a Longer Column or Smaller Particle Size Column b1->b2 b1->end Resolution improved c1 Adjust % Organic in Mobile Phase (Isocratic or Gradient Slope) b2->c1 b2->end Resolution improved c1->end

Caption: A systematic workflow for improving HPLC peak resolution.

1. Manipulate Selectivity (α) - The Most Powerful Tool:

  • Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity.[1][2] N-Benzoyl-N-(2-phenylethyl)benzamide, with its two phenyl rings, is a prime candidate for π-π interactions with the stationary phase.

    • Acetonitrile (ACN): Tends to decrease π-π interactions.[3]

    • Methanol (MeOH): Tends to enhance π-π interactions, which can increase retention and change selectivity for aromatic compounds.[3]

    • Protocol:

      • Develop a baseline separation using a mobile phase of ACN and water.

      • Replace the ACN with an equivalent strength of MeOH. You may need to adjust the percentage to achieve similar retention times.

      • Evaluate the change in resolution. A ternary mixture of Water/ACN/MeOH can also be explored.[1]

  • Change the Column Chemistry: Altering the stationary phase is a highly effective way to change selectivity.[4]

    • Standard C18: Good starting point, primarily uses hydrophobic interactions.

    • Phenyl-Hexyl Column: An excellent choice for aromatic compounds like N-Benzoyl-N-(2-phenylethyl)benzamide.[3][4] It offers alternative selectivity through π-π interactions between the phenyl rings of the analyte and the stationary phase.

    • Protocol:

      • Screen your sample on both a C18 and a Phenyl-Hexyl column using the same mobile phase and gradient conditions.

      • Compare the chromatograms for changes in elution order and resolution.

  • Adjust the Column Temperature: Temperature can influence selectivity, especially for structurally similar compounds.[5][6]

    • Protocol:

      • Run the separation at your standard temperature (e.g., 30°C).

      • Increase the temperature in increments (e.g., to 40°C and 50°C) and observe the effect on resolution. Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and shorter run times.[6][7][8]

2. Increase Efficiency (N):

  • Decrease Flow Rate: Lowering the flow rate allows for more equilibration between the analyte and the stationary phase, leading to narrower peaks and better resolution.

  • Use a Longer Column or a Column with Smaller Particles: Both of these options will increase the number of theoretical plates (N) and, therefore, improve resolution.

3. Optimize Retention Factor (k):

  • Adjust the Organic Content: For reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time (k) of N-Benzoyl-N-(2-phenylethyl)benzamide.[1] An optimal k value is typically between 2 and 10. If your peaks are eluting too early (k < 2), resolution will be poor.

Frequently Asked Questions (FAQs)

What is a good starting mobile phase for N-Benzoyl-N-(2-phenylethyl)benzamide analysis?

A good starting point for a reversed-phase HPLC method for N-Benzoyl-N-(2-phenylethyl)benzamide would be a gradient elution with:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at a 50:50 (A:B) ratio and increase to 95% B over 15-20 minutes. The 0.1% formic acid helps to control the pH and improve peak shape.

What type of HPLC column is recommended for N-Benzoyl-N-(2-phenylethyl)benzamide?

Given the aromatic nature of N-Benzoyl-N-(2-phenylethyl)benzamide, the following columns are recommended:

Column TypePrimary Interaction MechanismRationale
C18 HydrophobicThe industry standard and a good first choice for method development. Provides excellent retention for non-polar compounds.
Phenyl-Hexyl π-π Interactions, HydrophobicOffers alternative selectivity for aromatic compounds, which can be highly effective in separating them from other components.[3][4]
How does temperature affect the analysis of N-Benzoyl-N-(2-phenylethyl)benzamide?

Temperature plays a crucial role in the HPLC analysis of N-Benzoyl-N-(2-phenylethyl)benzamide:

  • Retention Time: Increasing the temperature will generally decrease the retention time as the analyte has more kinetic energy and the mobile phase viscosity is reduced.[5][6][8]

  • Selectivity: Changing the temperature can alter the selectivity between the analyte and closely eluting impurities.[5][6]

  • Peak Shape: Higher temperatures can lead to sharper peaks due to increased mass transfer kinetics.[6]

  • Reproducibility: Maintaining a stable column temperature is critical for reproducible retention times and peak areas.[6]

My baseline is noisy. What could be the cause?

A noisy baseline can be caused by several factors:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gasses can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed.

    • Contamination: Contaminated solvents or additives can contribute to a noisy baseline. Use high-purity HPLC-grade solvents.

  • Detector Issues:

    • Failing Lamp: A deuterium lamp in a UV detector has a finite lifetime and can cause noise as it ages.

    • Dirty Flow Cell: Contaminants in the detector flow cell can cause baseline noise.

  • System Issues:

    • Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.

    • Pump Malfunction: Inconsistent solvent delivery from the pump can also lead to baseline noise.

Experimental Protocols

Protocol 1: Screening of Organic Modifiers (Acetonitrile vs. Methanol)
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B (Run 1): Acetonitrile + 0.1% Formic Acid

  • Mobile Phase B (Run 2): Methanol + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm

  • Gradient (Run 1 - Acetonitrile):

    • 0-15 min: 50% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 50% B and equilibrate

  • Gradient (Run 2 - Methanol):

    • Adjust the gradient to achieve similar retention times as the acetonitrile run. A good starting point might be a shallower gradient or a higher initial percentage of methanol.

  • Analysis: Compare the resolution between N-Benzoyl-N-(2-phenylethyl)benzamide and any impurities in both runs.

Visualizations

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Broad or Tailing Peak for N-Benzoyl-N-(2-phenylethyl)benzamide cause1 Secondary Interactions (Residual Silanols) problem->cause1 cause2 Mobile Phase Incompatibility problem->cause2 cause3 Column Overload problem->cause3 sol1a Use High-Purity, End-Capped Column cause1->sol1a sol1b Add Mobile Phase Modifier (e.g., 0.1% TEA) cause1->sol1b sol1c Lower Mobile Phase pH cause1->sol1c sol2 Match Sample Solvent to Mobile Phase cause2->sol2 sol3 Reduce Sample Concentration cause3->sol3

Caption: Troubleshooting guide for poor peak shape.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Schuster, S. A., & Dolan, J. W. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?
  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
  • Avantor. (n.d.). The Importance of Temperature in Liquid Chromatography.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Technology Networks. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • LCGC International. (2020, November 11). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations.
  • Restek. (2013, July 15). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier.
  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • Ibis Scientific, LLC. (2025, March 6). Why Temperature Is Important in Liquid Chromatography.
  • Journal of the Brazilian Chemical Society. (2004). Reevaluation of ethanol as organic modifier for use in HPLS-RP mobile phases.

Sources

Technical Support Center: Stability Assurance for N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Warning: You are handling N-Benzoyl-N-(2-phenylethyl)benzamide , an acyclic imide (also known as a dibenzamide).

Crucial Distinction: Do not confuse this with its hydrolysis product, N-(2-phenylethyl)benzamide (a secondary amide).

  • Secondary Amides: Highly stable due to strong resonance overlap between the nitrogen lone pair and the carbonyl.

  • Acyclic Imides (Your Compound): Inherently unstable. The nitrogen lone pair is competitively delocalized between two carbonyl groups. This prevents effective resonance stabilization, making both carbonyl carbons highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis).

The Degradation Risk: Upon exposure to moisture (even atmospheric humidity), your compound will hydrolyze into two stable byproducts:

  • Benzoic Acid [1][2]

  • N-(2-phenylethyl)benzamide

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the molecular failure point. The acyclic imide bond is "spring-loaded" for hydrolysis.

Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack of water on the electrophilic carbonyl.[3] Note that this reaction can be catalyzed by trace acids or bases on glassware surfaces.

HydrolysisMechanism Figure 1: Hydrolytic degradation pathway of acyclic imides. Imide Target Molecule: N-Benzoyl-N-(2-phenylethyl)benzamide (High Energy Imide) TS Tetrahedral Intermediate Imide->TS Nucleophilic Attack Water + H₂O (Moisture) Water->TS Products Degradation Products: 1. Benzoic Acid 2. N-(2-phenylethyl)benzamide TS->Products C-N Bond Cleavage

Storage & Handling Protocols (The "How")

The following protocols are designed to create a "Zero-Moisture" chain of custody.

A. Long-Term Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces kinetic energy, slowing the rate of nucleophilic attack (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is preferred (heavier than air) for solid storage.
Container Amber Glass Vials Prevents photo-degradation. Plastic allows moisture permeation over months; glass does not.
Seal Teflon (PTFE) Lined Cap Parafilm is insufficient for long-term storage (it is permeable to water vapor). Use a PTFE liner.
Desiccant P₂O₅ or Silica Gel Store the vial inside a secondary jar containing active desiccant.
B. Critical Handling Workflow (The "Thaw" Rule)

Most degradation occurs when opening a cold vial in a humid room.

  • Remove vial from -20°C freezer.

  • Place in a desiccator at room temperature.

  • Wait 30–45 minutes. Do NOT open the vial yet.

    • Reason: If you open a cold vial, atmospheric moisture will instantly condense on the solid product.

  • Open only when the vial is warm to the touch.

  • Aliquot quickly and re-seal under inert gas immediately.

Troubleshooting & FAQs

Q1: My sample has turned from a crystalline solid into a wet/sticky paste. What happened?

Diagnosis: Partial Hydrolysis. Explanation: The hydrolysis product, Benzoic Acid, has a different melting point and crystal habit. As the mixture forms, it often causes melting point depression, resulting in a eutectic mixture that appears as a sticky oil or paste. Action: Run an HPLC or TLC immediately. If significant benzoic acid is present, repurification is required (recrystallization from dry ethanol/hexane or flash chromatography).

Q2: I see split peaks in my HPLC chromatogram. Is this an isomer?

Diagnosis: Likely degradation, not isomerism. Analysis:

  • Peak A (Early eluting): Benzoic Acid (polar).

  • Peak B (Mid eluting): N-(2-phenylethyl)benzamide (mono-amide).

  • Peak C (Late eluting): Your Target Imide (most non-polar). Validation: Spike your sample with authentic benzoic acid. If Peak A grows, your sample has hydrolyzed.

Q3: Can I store this compound in DMSO or DMF stock solutions?

Recommendation: NO. Reason: DMSO and DMF are extremely hygroscopic (they attract water from the air). Even "anhydrous" DMSO can absorb enough water in 24 hours to hydrolyze a sensitive imide. Alternative: If you must store as a liquid, use Anhydrous Dichloromethane (DCM) stored over molecular sieves at -20°C, but solid storage is always superior.

Q4: Can I use aqueous buffers for my experiments?

Guideline: Only immediately prior to use. Constraint: Acyclic imides have a half-life in aqueous media.

  • pH > 8: Rapid hydrolysis (minutes to hours). Base catalysis is very efficient.

  • pH < 4: Slow hydrolysis.

  • pH 7: Moderate stability (hours). Protocol: Prepare the stock in acetonitrile/ethanol. Dilute into the buffer seconds before the biological assay.

Analytical Validation Protocol

To confirm the integrity of your lot, use this standard Reverse-Phase HPLC method.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps Benzoic acid protonated for better peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoyl groups absorb strongly here).

Decision Tree for Sample Evaluation:

QualityControl Figure 2: Quality Control Decision Tree Start Analyze Sample (HPLC) Purity Purity > 98%? Start->Purity SinglePeak Single Peak Detected? Purity->SinglePeak Yes Fail FAIL: Significant Hydrolysis Purity->Fail No Pass PASS: Release for Use SinglePeak->Pass Yes SinglePeak->Fail No (Multiple Peaks) Recryst Action: Recrystallize (Anhydrous EtOH/Hexane) Fail->Recryst

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[4] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • International Conference on Harmonisation (ICH). (2003).[5] Stability Testing of New Drug Substances and Products Q1A(R2).[5][6] (Defines standard storage conditions and stress testing).

  • Wiberg, K. B. (1955).[4] The Mechanism of Hydrogenolysis and Hydrolysis of Amides and Imides. Chemical Reviews, 55(4), 713–743. (Foundational mechanistic work on imide instability).

  • Yates, K., & Stevens, J. B. (1965). The Hydrolysis of Amides and Imides in Acid Solution.[7] Canadian Journal of Chemistry, 43(3), 529-537.

Sources

Technical Support Center: Resolving Baseline Noise in N-Benzoyl-N-(2-phenylethyl)benzamide MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting hub for the LC-MS analysis of N-Benzoyl-N-(2-phenylethyl)benzamide. As a Senior Application Scientist, I have designed this guide to move beyond basic checklists. N-Benzoyl-N-(2-phenylethyl)benzamide (C₂₂H₁₉NO₂, MW 329.39) is a highly lipophilic, neutral tertiary amide. Its structural hydrophobicity requires high-organic mobile phases for elution, a condition that frequently exposes underlying system vulnerabilities and manifests as severe baseline noise.

This guide provides field-proven, self-validating methodologies to isolate and eliminate these interferences.

Diagnostic Workflow: Isolating Baseline Noise

Before adjusting parameters, you must isolate the root cause of the noise. The following logical workflow separates electronic/detector anomalies from chemical and matrix-induced interferences.

BaselineNoise Start High Baseline Noise Detected (m/z 330 & 352 region) CheckFlow Stop LC Flow. Is noise still present? Start->CheckFlow ElecIssue Electronic/Detector Issue Check ESI capillary & grounding CheckFlow->ElecIssue Yes ChemIssue Chemical/System Issue Resume flow, inject blank CheckFlow->ChemIssue No CheckBlank Is noise present in solvent blank? ChemIssue->CheckBlank SolventContam Solvent/System Contamination Execute Flush Protocol CheckBlank->SolventContam Yes MatrixEffect Sample Matrix Effect Optimize SPE/LLE cleanup CheckBlank->MatrixEffect No

Caption: Diagnostic workflow for isolating LC-MS baseline noise sources.

In-Depth Troubleshooting Guide

Q1: Why does the baseline noise spike erratically when my gradient exceeds 80% organic solvent?

Causality: N-Benzoyl-N-(2-phenylethyl)benzamide lacks ionizable acidic or basic groups and is highly aromatic. It strongly partitions into C18 stationary phases, requiring >80% Acetonitrile (ACN) or Methanol to elute. If your aqueous mobile phase contains high concentrations of buffer salts (e.g., >10 mM ammonium formate), mixing it with >80% organic phase can cause micro-precipitation[1]. These microscopic salt particulates enter the Electrospray Ionization (ESI) source, causing erratic desolvation, high-frequency signal spikes, and a "fuzzy" baseline[2]. Solution: Reduce buffer concentrations to 2–5 mM, or switch entirely to volatile additives like 0.1% Formic Acid, which remain completely soluble at extreme organic percentages.

Q2: How can I differentiate between chemical noise and electronic noise in my ESI+ spectrum?

Causality: Electronic noise typically manifests as continuous, high-frequency spikes that are independent of LC flow, often caused by poor probe grounding, oxidized electrical contacts, or a failing electron multiplier[3]. Chemical noise, however, fluctuates with the gradient. Because our target analyte is detected at m/z 330.15[M+H]⁺, it is highly susceptible to interference from ubiquitous lipophilic contaminants (like plasticizers) that accumulate on the column and elute in the same high-organic window[4]. Solution: Stop the LC flow completely. If the noise instantly disappears, the issue is chemical (solvent/system contamination). If the noise persists at the same amplitude, the issue is electronic[3].

Q3: My signal-to-noise (S/N) ratio is poor due to a high background continuum. How do I optimize the ESI source for this specific benzamide?

Causality: Because this benzamide is non-polar and relatively massive, it requires significant thermal energy for efficient droplet desolvation. If the desolvation temperature or drying gas flow is too low, solvent clusters remain intact, leading to a noisy background continuum[5]. Conversely, if the capillary voltage is too high, it induces corona discharge or in-source fragmentation (e.g., cleavage of a benzoyl group), creating a messy spectrum that mimics baseline noise. Solution: Increase the desolvation gas temperature (e.g., 350–400°C) to accommodate the high organic eluent. Optimize the capillary voltage (typically 3.0–3.5 kV for ESI+) to maximize the m/z 330 signal without generating fragment ions.

Quantitative Data: ESI+ Background Interference

When troubleshooting chemical noise, identifying the exact m/z of the background interference is critical. The table below summarizes common ESI+ contaminants that frequently interfere with the m/z 330/352 detection window of N-Benzoyl-N-(2-phenylethyl)benzamide[6].

m/z ValueContaminant IdentitySource / CausalityTroubleshooting Action
149.02 Phthalic anhydrideFragmentation of larger plasticizers.Replace plastic solvent lines with PEEK or Stainless Steel.
279.15 Dibutyl phthalate[M+H]⁺Plastic storage bottles, low-grade solvents.Use exclusively LC-MS grade solvents; avoid plastic storage.
330.15 Target Analyte [M+H]⁺ N-Benzoyl-N-(2-phenylethyl)benzamide N/A (Ensure chromatographic resolution from interferences).
352.13 Target Analyte [M+Na]⁺ Sodium adduct of target analyte.Use alkali-free glassware; add 0.1% Formic Acid to drive [M+H]⁺.
391.28 Bis(2-ethylhexyl) phthalateUbiquitous plasticizer; elutes at >80% ACN[4].Execute the System Flush Protocol (Section 4).
44n + 23 Polyethylene Glycol (PEG)Detergents, low-quality syringe filters.Avoid PEG-based detergents; flush with Methanol/Water.

Validated Experimental Protocols

Protocol: Self-Validating System Suitability and Contamination Flush

Purpose: To systematically eliminate chemical noise (e.g., accumulated phthalates, pump seal wear, and precipitated salts) and validate system cleanliness prior to quantifying N-Benzoyl-N-(2-phenylethyl)benzamide.

Step 1: Baseline Assessment (The "Before" State)

  • Run a zero-volume injection (blank gradient) from 5% to 95% ACN over 10 minutes.

  • Monitor the Total Ion Chromatogram (TIC) and Extracted Ion Chromatograms (XIC) for m/z 330.15 (Target) and m/z 391.28 (Phthalate).

  • Causality: Establishing the initial noise level provides a quantitative baseline to measure the effectiveness of the flush.

Step 2: The Wash Cycle

  • Remove the analytical C18 column and replace it with a zero-dead-volume union[7].

  • Flush the system at 1.0 mL/min with LC-MS grade Water at 60°C for 30 minutes. Causality: This dissolves any precipitated buffer salts in the lines and check valves.

  • Switch to 100% Isopropanol (IPA) for 30 minutes. Causality: IPA is highly effective at solubilizing lipophilic contaminants (like bis(2-ethylhexyl) phthalate) that cause high-organic baseline spikes[2].

  • Flush with 100% Acetonitrile for 15 minutes to clear the IPA.

Step 3: Validation Check (The "After" State)

  • Reinstall the analytical column and equilibrate with initial mobile phase conditions.

  • Run a second zero-volume injection blank gradient.

  • Self-Validation Criterion: The TIC baseline must remain flat (drift < 5%), and the XIC for m/z 330.15 and m/z 391.28 must show a signal intensity of < 1.0 x 10³ cps across the entire gradient. If this condition is met, the system is validated as clean and ready for sample analysis.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a split signal with a noisy baseline at m/z 352? A: Because this benzamide is a neutral amide, it readily forms sodium adducts ([M+Na]⁺ at m/z 352.13) if trace alkali metals are present in your solvents or glassware[6]. This splits your signal and reduces the S/N ratio of your primary [M+H]⁺ peak. To resolve this, ensure you are using alkali-free (PTFE) bottles and add 0.1% Formic Acid to force protonation over sodiation.

Q: Can column bleed cause baseline drift during my gradient? A: Yes. At high organic concentrations, hydrolysis of the C18 stationary phase can cause siloxane bleed, which appears as a rising baseline drift (low-frequency noise) rather than sharp spikes[2]. If you observe a steady rise in the TIC as ACN exceeds 80%, consider switching to a column with a more inert, end-capped stationary phase designed specifically for LC-MS.

References

  • LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL:[Link]

  • 5 Ways to Approach Baseline Issues Source: Chromatography Today URL:[Link]

  • Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? Source: Chromatography Online URL:[Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions Source: Restek URL:[Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry Source: NIH / PMC URL:[Link]

  • Best Practice Guide for Generating Mass Spectra Source: National Measurement Laboratory URL:[Link]

  • Novel Techniques for the Characterisation of Exopolysaccharides Source: University of Huddersfield Repository URL:[Link]

Sources

Technical Support Center: Purification of N-Benzoyl-N-(2-phenylethyl)benzamide

[1]

Ticket Type: Technical Guide & Troubleshooting Subject: Purification, Isolation, and Stability of Crude Acyclic Imides Applicable Compound: N-Benzoyl-N-(2-phenylethyl)benzamide (CAS: Analogous to 19264-38-1 derivatives) Chemical Class: Acyclic Imide / N-Acylamide[1]

Executive Summary

This guide addresses the purification of N-Benzoyl-N-(2-phenylethyl)benzamide , a tertiary acyclic imide synthesized via the dibenzoylation of 2-phenylethylamine.[1]

The Critical Challenge: Unlike standard amides, this compound is an acyclic imide . It lacks a hydrogen bond donor (N-H), making it significantly less polar and more lipophilic than its mono-benzoylated precursor.[1] However, it is chemically labile; improper exposure to strong bases or nucleophilic solvents (like hot ethanol) can trigger hydrolysis or solvolysis, reverting the product back to the mono-amide impurity you are trying to remove.

Module 1: The "Dirty" Crude – Initial Workup Strategies

User Issue: "My crude reaction mixture is a sticky oil containing benzoic acid and unreacted benzoyl chloride. Can I wash it with 1M NaOH?"

Technical Directive: NO. Do not use strong bases (NaOH/KOH).[1] Acyclic imides are electrophilic at the carbonyl carbon and susceptible to alkaline hydrolysis.

The Self-Validating Workup Protocol

This protocol relies on pKa differences to remove acidic impurities without degrading the labile imide bond.

ImpurityChemical NatureRemoval StrategyRisk Factor
Benzoic Acid Organic Acid (pKa ~4.[1]2)Wash with Sat. NaHCO₃ (pH ~8.5).[1]Low. Bicarbonate is too weak to hydrolyze the imide rapidly at RT.
Benzoyl Chloride Acid Chloride (Highly Reactive)Quench with water/bicarbonate to convert to Benzoic Acid, then wash away.[1]Medium. Exothermic quenching can degrade product if cooling is ignored.[1]
Phenethylamine Amine (Base)Wash with 0.5M HCl or 10% Citric Acid .[1]Low. The imide is stable to dilute acid at RT.
Mono-Amide Neutral AmideCannot be removed by extraction. Requires chromatography or crystallization.[1]High. This is the primary persistent impurity.
Step-by-Step Workup:
  • Quench: Cool reaction mixture to 0°C. Add saturated aqueous

    
     slowly. Stir for 30 minutes to hydrolyze excess benzoyl chloride.
    
  • Phase Separation: Dilute with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid Wash: Wash organic layer with 0.5M HCl (removes unreacted amine).[1]

  • Base Wash: Wash organic layer 2x with Sat.[1]

    
     (removes benzoic acid).[1]
    
  • Dry: Dry over anhydrous

    
     (avoid basic drying agents like 
    
    
    ).[1]

Module 2: The "Mono-Amide" Problem – Separation Logic

User Issue: "I have a persistent spot on my TLC plate just below my product. It won't wash away."[1][2]

Diagnosis: This is likely N-(2-phenylethyl)benzamide (the mono-benzoylated intermediate).[1]

The Mechanistic Insight:

  • The Impurity (Mono-amide): Contains an N-H bond.[1][3] It acts as a Hydrogen Bond Donor.[1][3][4] It interacts strongly with the silica stationary phase (Silanol groups). Result: Lower Rf (more polar).

  • The Product (Imide): Contains no N-H bond.[1] It effectively "hides" its polarity.[1] Result: Higher Rf (less polar).

Chromatography Strategy (Flash Column)

Because the polarity difference is significant (H-donor vs. No H-donor), silica chromatography is highly effective.[1]

  • Stationary Phase: Silica Gel 60 (40-63 µm).[1]

  • Mobile Phase:

    • Start: 100% Hexanes (or Heptane).[1]

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.[1]
      
  • Elution Order:

    • Product (Imide): Elutes early (non-polar).

    • Impurity (Mono-amide): Elutes later (retarded by H-bonding).[1]

ChromatographyLogicMixtureCrude MixtureSilicaSilica Gel Surface(Si-OH Groups)Mixture->SilicaApplied to ColumnProductTarget Imide(No H-Donor)Silica->ProductWeak Interaction(Elutes Fast)ImpurityMono-Amide(N-H Donor)Silica->ImpurityStrong H-Bonding(Retained)

Caption: Differential interaction of Amide vs. Imide on Silica Gel. The H-bond donor capability of the impurity causes retention.

Module 3: Crystallization & Solvolysis Risks

User Issue: "I tried recrystallizing from hot ethanol, but the melting point dropped, and the mono-amide impurity increased."

Root Cause: Ethanolysis. Heating acyclic imides in nucleophilic solvents (alcohols like MeOH, EtOH) can cause the solvent to attack the carbonyl, cleaving one benzoyl group as an ester (Ethyl Benzoate) and reverting the product to the mono-amide.

1
Recommended Crystallization Solvents

Use non-nucleophilic solvent systems to ensure stability.[1]

Solvent SystemSuitabilityProtocol Notes
EtOAc / Hexanes Excellent Dissolve in min.[1] hot EtOAc. Add Hexanes until turbid. Cool slowly.
Toluene / Heptane Good Good for removing non-polar impurities.[1] High boiling point requires care not to overheat.
Ethanol Risk Avoid boiling. Only use if rapid dissolution at

is possible.[1]
Acetone Poor Product is likely too soluble; hard to induce precipitation.[1]

Module 4: Troubleshooting FAQ

Q1: My product is an oil that won't solidify. What now?

  • Cause: Residual solvent (DCM/Toluene) or high levels of Benzyl Benzoate/Ethyl Benzoate byproducts.[1]

  • Fix:

    • High-vacuum drying (0.1 mbar) for 12 hours to remove solvent.[1]

    • Trituration: Add cold Pentane or Hexane and scratch the flask walls with a glass rod. This induces nucleation.[1]

    • Seeding: If you have a tiny crystal from a previous batch, add it.

Q2: I see a third spot on TLC that isn't the mono-amide or benzoic acid.

  • Diagnosis: This could be the Isoimide (O-acyl isomer).[1]

  • Context: During benzoylation, the oxygen of the amide can attack the benzoyl chloride instead of the nitrogen, forming a kinetic product (Isoimide).

  • Fix: Isoimides often rearrange to the thermodynamic imide upon heating or treatment with mild base. If it persists, it usually separates easily via column chromatography (different polarity).[1]

Q3: Can I use acid to remove the unreacted amine?

  • Answer: Yes, but be gentle. Use 0.5M HCl or Citric Acid.[1] Do not use concentrated HCl or heat with acid, as this will hydrolyze the imide back to the amine and benzoic acid.

Visual Summary: The Purification Decision Tree

PurificationFlowStartCrude Reaction MixtureQuench1. Quench (Sat. NaHCO3)2. Extract (DCM/EtOAc)Start->QuenchCheckAcidImpurity: Benzoic Acid?Quench->CheckAcidWashBaseWash: Sat. NaHCO3 x2(Do NOT use NaOH)CheckAcid->WashBaseYesCheckAmineImpurity: Amine?CheckAcid->CheckAmineNoWashBase->CheckAmineWashAcidWash: 0.5M HClCheckAmine->WashAcidYesSolidStateIs Product Solid?CheckAmine->SolidStateNoWashAcid->SolidStateRecrystRecrystallize:EtOAc/HexanesSolidState->RecrystYes (High Purity)ColumnFlash Column:0-20% EtOAc in HexaneSolidState->ColumnNo (Oily/Dirty)

Caption: Logical workflow for isolating N-Benzoyl-N-(2-phenylethyl)benzamide from crude mixtures.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for solvent choice and general amide purification). [1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanisms of imide hydrolysis and solvolysis). [1]

  • Challis, B. C., & Challis, J. A. (1970).[1] The Chemistry of Amides. In The Chemistry of Functional Groups. (Detailed discussion on the acidity and reactivity of acyclic imides). [1]

  • Baburao, K., et al. (1968).[1] "Acyclic imides. A general method of N-acylation of amides." Journal of the Chemical Society C: Organic, 2779-2782.[1] (Foundational paper on synthesizing and isolating acyclic imides).

Validation & Comparative

Technical Comparison: N-Benzoyl-N-(2-phenylethyl)benzamide vs. N-Phenethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In pharmaceutical and organic synthesis, N-phenethylbenzamide (Mono-benzoylated) is a common intermediate and model amide, often synthesized via the Schotten-Baumann reaction or direct amidation. A critical quality attribute (CQA) in its production is the control of the N-Benzoyl-N-(2-phenylethyl)benzamide (Di-benzoylated/Imide) impurity.

This guide provides a definitive spectral and physicochemical comparison to assist researchers in distinguishing the target secondary amide from its tertiary imide byproduct. The distinction is vital because the imide impurity alters solubility profiles, lacks hydrogen-bond donor capability, and can hydrolyze unpredictably in downstream biological assays.

FeatureN-Phenethylbenzamide (Target)N-Benzoyl-N-(2-phenylethyl)benzamide (Impurity)
CAS 3278-14-6N/A (Analogous to 19264-38-1)
Structure Type Secondary AmideAcyclic Imide (Diacylamine)
Formula


MW 225.29 g/mol 329.40 g/mol
H-Bond Donor Yes (NH)No
Key Risk N/AFalse positives in lipophilic binding assays; Hydrolytic instability

Chemical Structures & Formation Pathway[1]

The formation of the di-benzoylated impurity occurs when the secondary amide reacts with a second equivalent of benzoyl chloride. This is often driven by excess base or acylating agent.

SynthesisPathway Start Phenethylamine (Primary Amine) Mono N-Phenethylbenzamide (Target Mono-Amide) Start->Mono Nucleophilic Acyl Substitution (Schotten-Baumann) Benzoyl + Benzoyl Chloride (1.0 eq) Di N-Benzoyl-N-(2-phenylethyl)benzamide (Imide Impurity) Mono->Di N-Acylation of Amide (Over-reaction) Benzoyl2 + Benzoyl Chloride (Excess)

Figure 1: Reaction pathway showing the sequential benzoylation leading to the imide impurity.

Spectral Comparison (Diagnostic Criteria)

The most reliable method for distinguishing these compounds is a combination of FTIR and 1H NMR. The loss of the N-H proton and the introduction of a second carbonyl group create distinct spectral signatures.

Infrared Spectroscopy (FTIR)[2]

The Carbonyl (


) stretching region is the primary discriminator.
  • N-Phenethylbenzamide (Mono): Exhibits a classical Amide I band and Amide II band.

  • N-Benzoyl-N-(2-phenylethyl)benzamide (Di): Exhibits a characteristic Imide Doublet due to symmetric and asymmetric coupling of the two carbonyls, and lacks the N-H stretch.

Functional GroupMono-Amide Frequency (

)
Di-Amide (Imide) Frequency (

)
N-H Stretch 3250–3350 (m) Absent
C=O[1] Stretch 1640–1660 (s) (Amide I)~1720 & ~1665 (s) (Split/Doublet)
N-H Bend ~1550 (Amide II)Absent
Proton NMR ( NMR)

The chemical shift and multiplicity of the methylene protons adjacent to the nitrogen (


) are diagnostic.
  • Solvent:

    
     (Recommended for clear NH observation).
    
  • Mono-Amide: The

    
     appears as a quartet (coupled to both 
    
    
    
    and
    
    
    ) at ~3.7 ppm. The
    
    
    is a broad singlet/triplet at 6.0–6.5 ppm.
  • Imide (Di): The

    
     shifts downfield (deshielded by two 
    
    
    
    groups) to ~4.1–4.2 ppm and simplifies to a triplet (coupled only to
    
    
    ).
Proton EnvironmentMono-Amide (

ppm)
Imide Impurity (

ppm)
Multiplicity Change
N-H 6.1 – 6.5 (br) Absent Disappearance of signal
N-CH₂- 3.65 – 3.75 4.05 – 4.25 Quartet

Triplet
Ph-CH₂- 2.90 – 3.003.00 – 3.10Minor downfield shift
Aromatic 7.2 – 7.8 (5H)7.2 – 7.9 (10H)Integration doubles
Mass Spectrometry (MS)
  • Mono-Amide: Molecular Ion

    
    . Fragmentation often shows tropylium ion (
    
    
    
    91) and benzoyl cation (
    
    
    105).
  • Imide (Di): Molecular Ion

    
    . The mass difference of 104 Da (
    
    
    
    ) corresponds to the second benzoyl unit.

Experimental Protocols

Synthesis & Purification Strategy

To synthesize high-purity N-phenethylbenzamide and avoid the imide, strictly limit the benzoyl chloride stoichiometry.

Protocol:

  • Dissolution: Dissolve phenethylamine (10 mmol) in DCM (20 mL) with Triethylamine (11 mmol).

  • Addition: Cool to 0°C. Add Benzoyl Chloride (10 mmol) dropwise over 30 minutes. Crucial: Do not use excess.

  • Quench: Stir for 2 hours. Quench with 1M NaOH.

  • Purification (The "Imide Hydrolysis" Step):

    • If the imide is suspected (via TLC/NMR), wash the organic layer vigorously with 2M NaOH or Ammonium Hydroxide .

    • Mechanism:[2] Acyclic imides are significantly more labile to base hydrolysis than secondary amides. This selective hydrolysis reverts the impurity back to the target mono-amide or benzoic acid (water soluble).

Analytical Method (HPLC)

Use this method to quantify the ratio of Mono vs. Di product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.[3]

  • Retention Time Prediction:

    • Mono-Amide: Elutes earlier (more polar, H-bond donor).

    • Imide (Di): Elutes later (highly lipophilic, no H-bond donor).

Analytical Decision Tree

Use this logic flow to identify your product.

DecisionTree Start Unknown Sample (White Solid) Step1 Run FTIR Check 3300 cm⁻¹ region Start->Step1 HasNH Band at ~3300 cm⁻¹ (N-H Stretch Present) Step1->HasNH Yes NoNH No Band at ~3300 cm⁻¹ (N-H Absent) Step1->NoNH No Step2A Check Carbonyl (1650 cm⁻¹) Single Band? HasNH->Step2A Step2B Check Carbonyl (1660-1720 cm⁻¹) Doublet/Split? NoNH->Step2B ResultMono CONFIRMED: N-Phenethylbenzamide Step2A->ResultMono Yes ResultDi CONFIRMED: N-Benzoyl-N-(2-phenylethyl)benzamide Step2B->ResultDi Yes

Figure 2: Spectroscopic decision tree for rapid identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95083, N-Phenethylbenzamide. Retrieved from [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives. (Validating Imide IR shifts). Retrieved from [Link]

  • SpectraBase. N,N-Dibenzylaniline Spectrum (Surrogate for Di-substitution). Retrieved from [Link]

Sources

A Comparative Analysis of Synthesis Routes for N-Benzoyl-N-(2-phenylethyl)benzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis of synthetic strategies for obtaining the tertiary amide, N-Benzoyl-N-(2-phenylethyl)benzamide. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore two primary synthetic pathways: a sequential two-step synthesis and a direct one-pot approach. This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative assessment of these routes to inform your synthetic planning.

Introduction to N-Benzoyl-N-(2-phenylethyl)benzamide

N-Benzoyl-N-(2-phenylethyl)benzamide is a tertiary amide of interest in organic and medicinal chemistry. Unlike primary and secondary amides, the nitrogen atom in this molecule is bonded to a phenylethyl group and two benzoyl groups, precluding its participation as a hydrogen bond donor. This structural feature can significantly influence a molecule's interaction with biological targets. While specific applications of this compound are not widely documented in publicly available literature, its synthesis provides a valuable case study in N-acylation reactions.

Synthetic Strategies: A Comparative Overview

The synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide can be approached via two main strategies:

  • Two-Step Synthesis: This classic approach involves the initial synthesis of the secondary amide, N-(2-phenylethyl)benzamide, followed by a second N-acylation step to yield the final tertiary amide. This method offers a higher degree of control and predictability.

  • One-Pot Synthesis: A more streamlined approach where phenylethylamine is directly converted to the final product by reacting it with at least two equivalents of benzoyl chloride in a single reaction vessel. This method has the potential for greater efficiency but may present challenges in selectivity and yield optimization.

The following sections will provide a detailed examination of each route, including step-by-step protocols and a discussion of their respective advantages and disadvantages.

Route 1: The Two-Step Synthesis

This route proceeds in two distinct stages: the formation of the intermediate secondary amide, followed by its subsequent acylation.

Step 1: Synthesis of N-(2-phenylethyl)benzamide

The first step involves the acylation of phenylethylamine with benzoyl chloride. A highly efficient and environmentally conscious method for this transformation is the use of an aqueous medium, as detailed in Chinese patent CN103288667A.[1] This approach avoids the use of organic solvents and simplifies the work-up procedure.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of phenylethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the amide.

Experimental Protocol:

  • Materials:

    • Phenylethylamine

    • Benzoyl chloride

    • Sodium hydroxide (or other alkali metal hydroxide)

    • Water

    • Ice

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylethylamine (1.0 eq) and sodium hydroxide (1.5–3.0 eq) in water.

    • Cool the mixture to 0–10 °C using an ice bath.

    • Slowly add benzoyl chloride (1.0–1.5 eq) dropwise to the stirred mixture, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2–3 hours.

    • The product, N-(2-phenylethyl)benzamide, will precipitate out of the aqueous solution as a white solid.

    • Collect the solid by filtration and wash it with water until the filtrate is neutral.

    • Dry the product under vacuum at 70–80 °C for 8–10 hours.

Expected Yield: This method is reported to produce yields of up to 99%.[1]

Characterization of N-(2-phenylethyl)benzamide:

  • Appearance: White to off-white solid.[2]

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[2]

  • Spectroscopic Data:

    • ¹H NMR: Expected signals for the aromatic protons of both the phenyl and benzoyl groups, as well as the methylene protons of the ethyl chain and the N-H proton.

    • ¹³C NMR: Signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl group.

    • IR: Characteristic absorptions for the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band).

    • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (225.28 g/mol ).

Step 2: Synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide

The second step involves the N-acylation of the secondary amide, N-(2-phenylethyl)benzamide. A robust method for this transformation is the Schotten-Baumann reaction, which is well-established for the acylation of amines and amides.[3]

Reaction Mechanism: The reaction proceeds via nucleophilic acyl substitution. The secondary amide, in the presence of a base, acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. The expulsion of the chloride ion leads to the formation of the tertiary amide.

Experimental Protocol:

  • Materials:

    • N-(2-phenylethyl)benzamide (from Step 1)

    • Benzoyl chloride

    • 10% Aqueous sodium hydroxide solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate

    • 1 M HCl, saturated sodium bicarbonate solution, and brine for washing

  • Procedure:

    • In a round-bottom flask, dissolve N-(2-phenylethyl)benzamide (1.0 eq) in dichloromethane.

    • Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

    • Cool the biphasic mixture to 0–5 °C in an ice bath with vigorous stirring.

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the mixture.

    • After the addition, allow the reaction to warm to room temperature and continue stirring for 2–4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure N-Benzoyl-N-(2-phenylethyl)benzamide.

Workflow for the Two-Step Synthesis

Two_Step_Synthesis cluster_step1 Step 1: Synthesis of N-(2-phenylethyl)benzamide cluster_step2 Step 2: Synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide PEA Phenylethylamine Reaction1 Acylation (0-10 °C, 2-3h) PEA->Reaction1 BC1 Benzoyl Chloride (1 eq) BC1->Reaction1 NaOH_H2O NaOH (aq) NaOH_H2O->Reaction1 Workup1 Filtration & Washing Reaction1->Workup1 Intermediate N-(2-phenylethyl)benzamide Intermediate_in N-(2-phenylethyl)benzamide Intermediate->Intermediate_in Workup1->Intermediate Reaction2 Schotten-Baumann (0 °C to RT, 2-4h) Intermediate_in->Reaction2 BC2 Benzoyl Chloride (1.1 eq) BC2->Reaction2 NaOH_DCM 10% NaOH (aq) / DCM NaOH_DCM->Reaction2 Workup2 Extraction & Purification Reaction2->Workup2 Final_Product N-Benzoyl-N-(2-phenylethyl)benzamide Workup2->Final_Product

Workflow for the two-step synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide.

Route 2: The One-Pot Synthesis

A one-pot synthesis offers the potential for improved efficiency by reducing the number of reaction and work-up steps. In this proposed route, phenylethylamine is directly reacted with an excess of benzoyl chloride in the presence of a base.

Proposed Reaction Mechanism: The reaction would likely proceed through the initial formation of N-(2-phenylethyl)benzamide, which would then be acylated in situ to form the final tertiary amide. The choice of base and reaction conditions would be critical to drive the reaction to completion and minimize side products.

Proposed Experimental Protocol:

  • Materials:

    • Phenylethylamine

    • Benzoyl chloride

    • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine - DIPEA)

    • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran - THF)

    • Anhydrous magnesium sulfate

    • 1 M HCl, saturated sodium bicarbonate solution, and brine for washing

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylethylamine (1.0 eq) and the base (e.g., triethylamine, 2.5 eq) in the anhydrous solvent.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add benzoyl chloride (2.2 eq) dropwise to the stirred solution.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material and intermediate.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Flow for the One-Pot Synthesis

One_Pot_Synthesis Reactants Phenylethylamine + Benzoyl Chloride (2.2 eq) + Base (e.g., Et3N) Reaction One-Pot Acylation (0 °C to RT, 4-6h) Reactants->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-Benzoyl-N-(2-phenylethyl)benzamide Purification->Final_Product

Proposed logical workflow for the one-pot synthesis.

Comparative Analysis of Synthesis Routes

FeatureTwo-Step SynthesisOne-Pot Synthesis (Proposed)
Control & Predictability High: Each step can be optimized and monitored independently.Moderate: Requires careful control of stoichiometry and conditions to avoid side reactions.
Efficiency Lower: Involves isolation and purification of an intermediate, leading to longer overall time.Potentially Higher: Fewer steps and work-ups can save time and resources.
Yield Potentially Higher Overall Yield: High-yielding individual steps can lead to a good overall yield.May be Lower: Potential for side reactions and incomplete conversion could lower the yield.
Scalability Generally straightforward to scale up.May require more optimization for large-scale synthesis.
Environmental Impact Step 1 can be performed in water, which is a green solvent. Step 2 uses an organic solvent.Uses an organic solvent throughout the process.
Purity of Final Product Purification of the intermediate can lead to a cleaner final product.May require more rigorous purification to remove byproducts and unreacted intermediates.

Conclusion and Recommendations

For researchers requiring a reliable and high-yielding synthesis of N-Benzoyl-N-(2-phenylethyl)benzamide with a high degree of purity, the two-step synthesis is the recommended approach. The first step, conducted in an aqueous medium, is particularly advantageous due to its high yield and green credentials. The subsequent Schotten-Baumann acylation is a well-established and robust reaction.

The one-pot synthesis represents a potentially more efficient alternative, particularly for rapid library synthesis or when time and resource savings are a primary concern. However, this route would require optimization to maximize the yield and minimize the formation of byproducts. It is presented here as a viable, albeit less documented, synthetic strategy that warrants further investigation.

Ultimately, the choice of synthesis route will depend on the specific requirements of the research project, including the desired scale, purity, and available resources.

References

  • CN103288667A - A method for preparing N- (2 - phenylethyl)
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide - MDPI. [Link]

Sources

Absolute Purity Determination of N-Benzoyl-N-(2-phenylethyl)benzamide: A Comparative Guide to qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, sterically hindered synthetic intermediates, the analytical methodologies used to release these materials must evolve. N-Benzoyl-N-(2-phenylethyl)benzamide (C₂₂H₁₉NO₂, MW: 329.39 g/mol )[1]—a dibenzamide derivative utilized in peptidomimetic synthesis—presents a unique analytical challenge. When novel molecules are synthesized, certified reference standards of the analyte itself are rarely available, rendering traditional chromatographic purity assays highly susceptible to error.

This guide provides an objective, data-driven comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), detailing the causality behind why qNMR serves as the gold standard for the absolute purity determination of complex amides.

Mechanistic Rationale: The Causality Behind the Analytical Choice

To understand why qNMR outperforms traditional chromatography for novel intermediates, we must examine the physical principles governing signal detection in both systems.

The Pitfalls of HPLC-UV

HPLC relies on the differential distribution of analytes and UV-Vis detection to calculate an area percent purity. This method fundamentally assumes that all components in the mixture share a similar UV response factor[2]. For N-Benzoyl-N-(2-phenylethyl)benzamide, this is a dangerous assumption[3]. Potential degradation products (such as highly conjugated benzoic acid) possess drastically different molar absorptivities compared to the parent dibenzamide or UV-transparent aliphatic impurities (e.g., residual reaction solvents). Consequently, HPLC-UV frequently over-reports or under-reports the true mass balance[3].

The qNMR Advantage

qNMR is a primary analytical method that provides a direct, SI-traceable measurement of analyte concentration[2]. The fundamental principle is causality-driven: the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the molecule, completely independent of the molecule's chromophore[2]. By utilizing a certified Internal Standard (IS) of known purity, absolute quantitation is achieved without needing a reference standard of the analyte[2].

Comparative Performance Data

To objectively illustrate this analytical divergence, consider the following simulated comparative data for a synthesized batch of N-Benzoyl-N-(2-phenylethyl)benzamide containing trace benzoic acid and residual aliphatic solvents.

Table 1: Comparative Purity Assessment of N-Benzoyl-N-(2-phenylethyl)benzamide
Analytical MethodReported Purity (% w/w)Primary Limitation / Source of Error
qNMR (Internal Std) 97.4% ± 0.2% Requires high sample concentration and precise gravimetric preparation.
HPLC-UV (254 nm) 99.1% ± 0.1% Overestimates purity; fails to detect UV-transparent aliphatic impurities.
LC-MS (TIC) 96.8% ± 0.5% Ion suppression effects skew quantitative ionization ratios.

Data Interpretation: HPLC-UV artificially inflates the purity metric because residual aliphatic solvents lack a chromophore at 254 nm. qNMR captures the true mass balance by quantifying the exact molar ratio of the dibenzamide against a certified internal standard, proving its superiority for absolute release testing.

Experimental Workflow: A Self-Validating qNMR Protocol

To guarantee scientific integrity, every qNMR protocol must be designed as a self-validating system. The following methodology strictly controls relaxation times, signal-to-noise (S/N), and integration boundaries.

Step 1: Internal Standard (IS) Selection

The selection of an IS dictates the accuracy of the assay[4]. The ¹H NMR spectrum of N-Benzoyl-N-(2-phenylethyl)benzamide features aromatic protons (multiplet, 7.0–7.8 ppm) and aliphatic protons from the phenylethyl chain (multiplets at ~2.9 ppm and ~3.9 ppm).

Maleic acid is the optimal internal standard for this analyte[5]. Its two magnetically equivalent olefinic protons appear as a sharp, isolated singlet at ~6.3 ppm in DMSO-d₆[6]. This ensures zero signal overlap with the analyte, fulfilling the primary requirement for accurate integration[4][6].

Step 2: Gravimetric Sample Preparation
  • Accurately weigh ~15 mg of N-Benzoyl-N-(2-phenylethyl)benzamide and ~5 mg of certified Maleic Acid (ISRM grade, ≥99.9% purity) into the same vial using a calibrated microbalance (d = 0.01 mg).

  • Co-dissolve the mixture in 0.75 mL of high-purity DMSO-d₆.

  • Transfer the homogenized solution to a 5 mm precision NMR tube.

Step 3: NMR Acquisition Parameters
  • Pulse Angle: 90° for uniform excitation across the entire spectral width[7].

  • Relaxation Delay (D1): Must be set to ≥ 5 × T₁ of the slowest relaxing proton (typically 30–60 seconds) to ensure complete longitudinal magnetization recovery before the next pulse[8].

  • Scans (NS): Acquire sufficient transients (e.g., 16–64) to achieve a Signal-to-Noise (S/N) ratio > 250:1 for both the analyte and IS peaks, ensuring integration errors remain < 1%[7][8].

Step 4: Data Processing & Absolute Purity Calculation

Apply a 0.1 Hz line broadening, phase the spectrum manually, and apply a 5th-order polynomial baseline correction[8]. Calculate the absolute purity (


) using the fundamental molar ratio equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Maleic acid = 2; Analyte = 4 for the aliphatic multiplet)
    
  • 
     = Molecular weight (Analyte = 329.39  g/mol ; Maleic acid = 116.07  g/mol )
    
  • 
     = Gravimetric weight
    
  • 
     = Certified purity of the Maleic acid standard
    
Step 5: System Self-Validation

A robust protocol must validate itself. Calculate the purity independently a second time using the aliphatic protons (4H, ~3.9 ppm) and a well-resolved aromatic proton signal (e.g., 2H). A variance of < 0.5% between the two distinct calculations validates the absence of hidden, co-eluting impurities beneath the chosen integration ranges.

Mandatory Visualization: qNMR Logic & Workflow

qNMR_Workflow A 1. Gravimetric Preparation Weigh Analyte & Maleic Acid (IS) B 2. Solvent Addition Dissolve in DMSO-d6 A->B Homogenize C 3. NMR Acquisition 90° Pulse, D1 ≥ 5*T1, S/N > 250 B->C Acquire D 4. Data Processing Phase & Baseline Correction C->D FID to Spectrum E 5. Absolute Quantitation Calculate Purity via Molar Ratio D->E Integrate F 6. Self-Validation Cross-check Integrals of 2nd Peak E->F Verify Integrity

Caption: Step-by-step logical workflow for self-validating qNMR purity determination.

References

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.2

  • CymitQuimica. N-Benzoyl-N-(2-phenylethyl)benzamide Product Information.1

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors.3

  • University of Oxford. Quantitative NMR Spectroscopy Guidelines.8

  • Spectroscopy World. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients.7

  • BIPM. ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid.6

  • American Chemical Society (ACS). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.5

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.4

Sources

Technical Guide: RP-HPLC Retention Comparison & Separation of N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzoyl-N-(2-phenylethyl)benzamide (CAS 74449-34-6) is a tertiary amide (imide) often encountered as a critical process-related impurity during the synthesis of N-(2-phenylethyl)benzamide (N-phenethylbenzamide).

This guide provides a technical comparison of the chromatographic retention behavior of the target impurity (N-Benzoyl-N-(2-phenylethyl)benzamide) versus the parent amide. Due to the addition of a second benzoyl group, the target compound exhibits significantly higher lipophilicity and lacks a hydrogen bond donor, leading to distinct retention shifts in Reversed-Phase HPLC (RP-HPLC).

Key Takeaway: The di-benzoyl impurity typically displays a 2.5x to 3.0x increase in retention factor (k') compared to the mono-benzoyl parent on C18 stationary phases, requiring steep gradient flushes to prevent column carryover.

Chemical Context & Structural Analysis[1][2][3]

Understanding the structural divergence is essential for predicting chromatographic performance.

FeatureAlternative (Parent) : N-PhenethylbenzamideTarget (Impurity) : N-Benzoyl-N-(2-phenylethyl)benzamide
Structure Secondary Amide (Ph-CO-NH-R)Tertiary Amide / Imide (Ph-CO-N(CO-Ph)-R)
Formula C₁₅H₁₅NOC₂₂H₁₉NO₂
MW 225.29 g/mol 329.39 g/mol
H-Bond Donor Yes (N-H)No (Nitrogen is fully substituted)
LogP (Predicted) ~3.2~4.8 - 5.2
Hydrophobicity ModerateHigh
Synthesis Pathway & Impurity Formation

The impurity forms via over-acylation when excess benzoyl chloride or strong basic conditions are present during the Schotten-Baumann reaction.

SynthesisPathway Start Phenethylamine (Starting Material) Mono N-Phenethylbenzamide (Parent Product) Start->Mono Primary Acylation Reagent + Benzoyl Chloride (1.0 eq) Di N-Benzoyl-N-(2-phenylethyl)benzamide (Lipophilic Impurity) Mono->Di Secondary Acylation (Side Reaction) Reagent2 + Excess Benzoyl Chloride (Over-acylation)

Figure 1: Formation pathway of the di-benzoyl impurity. The loss of the N-H proton and addition of a phenyl ring drives the hydrophobicity shift.

Comparative Retention Performance

The following data compares the retention performance of the Target Impurity against the Parent Amide under optimized RP-HPLC conditions.

Representative Chromatographic Data

Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient: 40% B to 90% B over 15 min.

ParameterN-Phenethylbenzamide (Parent)N-Benzoyl-N-(2-phenylethyl)benzamide (Impurity)Performance Delta
Retention Time (RT) 4.2 min11.8 min+7.6 min shift
Retention Factor (k') ~1.8~6.9~3.8x Increase
Resolution (Rs) Reference> 15.0Highly Resolved
Tailing Factor 1.11.05Imide often shows better symmetry (no H-bond donor interaction with silanols)
Detection (UV) 254 nm (Strong)254 nm (Stronger)Higher molar absorptivity due to extra benzoyl chromophore
Mechanistic Insight
  • Hydrophobic Interaction: The addition of the second benzoyl group adds significant non-polar surface area. On a C18 column, this results in a dramatic increase in retention time.

  • Silanol Interaction: The Parent compound (secondary amide) can act as a hydrogen bond donor, potentially interacting with residual silanols on the column, which may cause slight tailing at neutral pH. The Impurity (imide) lacks this donor, often resulting in sharper peak shapes despite the longer retention.

Experimental Protocols

Protocol A: Standard Separation (Quality Control)

This protocol is designed to quantify the impurity levels in a batch of N-phenethylbenzamide.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Formic Acid or Phosphoric Acid (Buffer)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile. (Note: The impurity is less soluble in pure water; ensure organic solvent is present).[1]

  • Equilibration: Flush the C18 column with 40% Acetonitrile for 10 minutes.

  • Injection: Inject 10 µL of the sample.

  • Gradient Run:

    • 0-2 min: Isocratic 40% B (To retain polar degradants).

    • 2-12 min: Linear ramp to 90% B (Elutes the Parent ~4-5 min, Impurity ~11-12 min).

    • 12-15 min: Hold at 90% B (Critical to ensure complete elution of the lipophilic imide).

    • 15-18 min: Re-equilibrate to 40% B.

  • Detection: Monitor at 230 nm or 254 nm.

Protocol B: Alternative Selectivity (Phenyl-Hexyl)

If the matrix contains other aromatic impurities (e.g., unreacted phenethylamine or benzoic acid), a Phenyl-Hexyl column provides superior selectivity via pi-pi interactions.

  • Observation: The separation factor (

    
    ) between the Parent and Impurity may decrease slightly compared to C18, but the resolution of aromatic precursors (Benzoic acid) improves.
    
  • Recommendation: Use Phenyl-Hexyl if the "Parent" peak shows shouldering from other aromatic byproducts.

Method Development Decision Matrix

Use this logic flow to troubleshoot separation issues involving these two compounds.

MethodLogic Start Start Method Development CheckRT Is Impurity RT > 20 min? Start->CheckRT Gradient Increase Gradient Slope (e.g., 5% B/min -> 10% B/min) CheckRT->Gradient Yes Resolution Is Resolution (Rs) < 2.0? CheckRT->Resolution No Gradient->Resolution Selectivity Switch to Phenyl-Hexyl Column (Enhance Pi-Pi Selectivity) Resolution->Selectivity Yes Tailing Is Parent Tailing > 1.5? Resolution->Tailing No Selectivity->Tailing pH Lower pH to 2.5 (Suppress Silanol Activity) Tailing->pH Yes Final Validated Method Tailing->Final No pH->Final

Figure 2: Decision tree for optimizing the separation of N-phenethylbenzamide and its di-benzoyl impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95083, N-Phenethylbenzamide. Retrieved from [Link]

  • Google Patents.CN103288667A - Method for preparing N-(2-phenylethyl)benzamide.

Sources

Analytical Differentiation of N-Benzoyl-N-(2-phenylethyl)benzamide: A Comparative Guide on Isomeric Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Differentiation of N-Benzoyl-N-(2-phenylethyl)benzamide from Structural Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Benzoyl-N-(2-phenylethyl)benzamide (CAS: 74449-34-6), often identified as a dibenzoyl impurity in Solifenacin or as a derivative of Phenethylamine, presents a unique analytical challenge. As a tertiary imide (N,N-diacylamine), it shares an identical molecular formula (


, MW 329.39) with several structural isomers that possess vastly different pharmacological profiles.

This guide provides a definitive, multi-modal workflow to distinguish the target molecule from its two primary "imposters":

  • The Branched Isomer: N-Benzoyl-N-(1-phenylethyl)benzamide (arising from

    
    -methylbenzylamine contamination).
    
  • The Isoimide:

    
    -(
    
    
    
    -benzoyloxy-benzylidene)-2-phenylethylamine (an
    
    
    -acyl rearrangement product).
Part 1: Nuclear Magnetic Resonance (NMR) — The Gold Standard

NMR is the only technique capable of unequivocally resolving the alkyl chain connectivity and the symmetry of the benzoyl groups.

1.1 The Aliphatic Region (

H NMR)

The distinction between the 2-phenylethyl (linear) and 1-phenylethyl (branched) linkers is immediate in the aliphatic region.

FeatureTarget: 2-Phenylethyl (

)
Isomer: 1-Phenylethyl (

)
Pattern Two distinct triplets (or multiplets)One Quartet + One Doublet
Shift (

)

ppm (

, 2H) and

ppm (

, 2H)

ppm (

, 1H) and

ppm (

, 3H)
Integration 2:2 ratio1:3 ratio
Diagnostic Symmetry of the ethylene bridge Presence of a methyl doublet
1.2 The Carbonyl Region (

C NMR)

This region distinguishes the stable Imide (Target) from the Isoimide (Isomer 2).

  • Target (Imide): Due to the

    
     symmetry of the two benzoyl groups rotating around the Nitrogen, the two Carbonyl carbons often appear as a single intense peak  or two very close peaks (if rotation is restricted) around 170–172 ppm .
    
  • Isomer 2 (Isoimide): Contains one

    
     bond and one 
    
    
    
    (ester-like) bond. This breaks symmetry, resulting in two widely separated peaks :
    • Imidate Carbon (

      
      ): 
      
      
      
      ppm.
    • Ester Carbon (

      
      ): 
      
      
      
      ppm.
Part 2: Mass Spectrometry (MS/MS) — The High-Throughput Screen

While the parent ion (


 330) is identical for all isomers, the fragmentation energy and pathways differ.
2.1 Fragmentation Logic (ESI+)
  • Precursor Ion:

    
    
    
  • Primary Fragment (Target): The dibenzoyl-amine bond is labile. The primary loss is a benzoyl group (

    
    , 105 Da).
    
    • 
       (Mono-amide) 
      
      
      
      (Benzoyl cation).
  • Diagnostic Fragment (Branched Isomer): The 1-phenylethyl cation is more stable than the 2-phenylethyl cation due to secondary carbocation stabilization.

    • Look for a high-abundance peak at

      
       105  that represents both the benzoyl cation AND the 
      
      
      
      -methylbenzyl cation. High-resolution MS (HRMS) is required here to distinguish
      
      
      (105.0340) from
      
      
      (105.0704).
2.2 Experimental Protocol: MS/MS
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Mode: Positive ESI.

  • Collision Energy (CE): Ramp 10–40 eV.

  • Criteria: If the ratio of

    
     91 (Tropylium, from 2-phenylethyl) to 
    
    
    
    105 is
    
    
    , suspect the Branched Isomer (due to the stability of the
    
    
    -methylbenzyl cation).
Part 3: Vibrational Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" check, particularly useful for solid-state quality control.

  • Imide Doublet (Target): Acyclic imides show two characteristic carbonyl bands due to symmetric and asymmetric coupling.

    • 
      : 
      
      
      
      (Stronger).
    • 
      : 
      
      
      
      (Weaker).
  • Isoimide (Isomer): Lacks the doublet. Shows a

    
     stretch near 
    
    
    
    and an ester carbonyl near
    
    
    .
Part 4: Visual Decision Workflows
4.1 Analytical Decision Tree

The following diagram outlines the logical flow for confirming the identity of N-Benzoyl-N-(2-phenylethyl)benzamide.

DecisionTree Start Unknown Sample (MW 329.4) H_NMR 1H NMR Analysis (Aliphatic Region) Start->H_NMR Check_Methyl Is a Methyl Doublet (d, ~1.6 ppm) present? H_NMR->Check_Methyl Branched IDENTIFIED: Branched Isomer (1-phenylethyl) Check_Methyl->Branched Yes Linear Intermediate: Linear Linker Confirmed (2-phenylethyl) Check_Methyl->Linear No (Two Triplets) IR_Check FT-IR Spectroscopy (Carbonyl Region) Linear->IR_Check Check_Doublet Are there two C=O bands? (1700 & 1740 cm-1) IR_Check->Check_Doublet Isoimide IDENTIFIED: Isoimide (O-benzoyl derivative) Check_Doublet->Isoimide No (Single/Split C=N) Target CONFIRMED: N-Benzoyl-N-(2-phenylethyl)benzamide Check_Doublet->Target Yes (Imide Structure)

Caption: Figure 1. Step-wise analytical decision tree for differentiating the target imide from branched and O-acyl isomers.

4.2 MS Fragmentation Pathway

This diagram illustrates the specific mass losses expected for the target molecule.

MS_Frag Parent Parent Ion [M+H]+ = 330 (Dibenzoyl) Frag1 Mono-Amide [M-PhCO]+ m/z = 225 Parent->Frag1 - Benzoyl (105 Da) Frag2 Benzoyl Cation [PhCO]+ m/z = 105 Frag1->Frag2 Amide Cleavage Frag3 Tropylium Ion [C7H7]+ m/z = 91 Frag1->Frag3 Alkyl Cleavage

Caption: Figure 2. Predicted ESI+ fragmentation pathway. The ratio of m/z 105 to m/z 91 aids in distinguishing alkyl isomers.

Part 5: Experimental Protocols
5.1 Sample Preparation for HPLC-UV/MS

To ensure reproducibility and avoid "ghost peaks" from solubility issues:

  • Weighing: Accurately weigh 5.0 mg of the sample.

  • Dissolution: Dissolve in 1.0 mL of Dichloromethane (DCM) first (the target is highly lipophilic).

  • Dilution: Dilute this stock 1:10 with Acetonitrile (ACN). Note: Do not use water for the initial dissolution as the compound is insoluble.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

5.2 Chromatographic Conditions (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50%

      
       95% B (Linear ramp required to elute the lipophilic dibenzoyl species).
      
    • 15-20 min: 95% B.

  • Detection: UV at 230 nm (Benzoyl absorption max) and 254 nm.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95083, N-(2-phenylethyl)benzamide. (Precursor/Related Structure).[1] Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

N-Benzoyl-N-(2-phenylethyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for N-Benzoyl-N-(2-phenylethyl)benzamide (CAS: 74449-34-6).

Notice of Chemical Distinction: This guide specifically addresses the dibenzoyl derivative (an imide), often encountered as a side product or specific intermediate in organic synthesis (e.g., Solifenacin pathways). Do not confuse this with the mono-substituted analog, N-(2-phenylethyl)benzamide (CAS: 3278-14-6), although disposal protocols for both are chemically similar.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream properties. This compound is a lipophilic organic imide. Unlike simple amides, the imide structure (


) renders it less soluble in water and potentially more resistant to enzymatic degradation, necessitating high-temperature thermal destruction.
PropertySpecificationOperational Implication
Chemical Name N-Benzoyl-N-(2-phenylethyl)benzamideCAS: 74449-34-6
Molecular Formula C₂₂H₁₉NO₂High carbon content; excellent fuel for incineration.
Physical State Solid (White/Off-white powder)Dust generation risk during transfer.
Solubility Soluble in DMSO, DCM, Ethyl Acetate. Insoluble in water.Do not attempt aqueous neutralization or drain disposal.
Hazard Class (Inferred) Irritant (Skin/Eye), Aquatic Toxicity.[1]Treat as Hazardous Chemical Waste .

Disposal Decision Workflow

The following logic gate determines the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Identify Waste Form IsSolid Is the waste a pure solid? Start->IsSolid SolidPath Solid Waste Stream IsSolid->SolidPath Yes LiquidPath Liquid Waste Stream IsSolid->LiquidPath No (Solution) PackSolid Double Bag / Wide-Mouth Drum Label: 'Toxic Solid Organic' SolidPath->PackSolid SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck NonHalo Non-Halogenated Organic Waste (Incineration) SolventCheck->NonHalo No (e.g., DMSO, EtOAc) Halo Halogenated Organic Waste (High Temp Incineration) SolventCheck->Halo Yes

Figure 1: Decision matrix for segregating N-Benzoyl-N-(2-phenylethyl)benzamide waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Best for: Expired reagent, synthesis yield, or spill cleanup residues.

  • Segregation: Isolate from oxidizers. While imides are stable, organic powders can react violently with strong oxidizing agents (e.g., nitric acid, perchlorates).

  • Packaging:

    • Transfer the solid into a clear polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip tie.

    • Place the sealed bag into a secondary container, typically a wide-mouth HDPE drum or a fiber drum lined with plastic.

  • Labeling:

    • Affix a hazardous waste label.[2]

    • Chemical Name: Write out the full name. Do not use abbreviations like "N-Benzoyl derivative."

    • Hazard Check: Mark "Toxic" and "Irritant."

  • Final Disposal: Ship to a licensed facility for incineration .[3] The high carbon content ensures complete combustion into CO₂ and NOₓ (scrubbed).

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, mother liquors, or dissolved samples.

  • Solvent Compatibility Check:

    • Scenario 1 (Non-Halogenated): If dissolved in Ethyl Acetate, Methanol, or DMSO, segregate into the Non-Halogenated Organic waste stream (often Red Can/Carboy).

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, segregate into the Halogenated Organic waste stream (often Yellow Can/Carboy).

  • Concentration Limit: If the concentration of the imide is >5%, ensure the container is not completely full (leave 10% headspace) to prevent over-pressurization if thermal expansion occurs.

  • Prohibited Actions:

    • NEVER pour into a sink. The compound precipitates in water, causing plumbing blockages and contaminating local waterways (aquatic toxicity).

    • NEVER mix with acidic waste streams, as hydrolysis may occur, releasing benzoic acid and phenethylamine derivatives, complicating the waste profile.

Protocol C: Spill Cleanup (Immediate Response)
  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[4] If powder is fine/dusty, use an N95 respirator or work inside a fume hood.

  • Containment:

    • Solid Spill: Do not dry sweep if dust is generated.[5] Cover with a wet paper towel (dampened with ethanol or water) to suppress dust, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Wipe the surface with Ethanol or Acetone . The compound is soluble in these solvents, ensuring efficient removal from bench surfaces. Dispose of wipes as solid hazardous waste.

Regulatory & Compliance (RCRA)

  • RCRA Status (USA): This specific compound is not P-listed or U-listed by the EPA.

  • Waste Characterization:

    • If the waste is a pure solid, it is classified based on toxicity (if TCLP fails, though unlikely for this specific structure) or simply as "Non-RCRA Regulated Chemical Waste" managed via incineration.

    • If in solution, the solvent usually dictates the RCRA code (e.g., D001 for Ignitable solvents like Ethyl Acetate).

  • European Waste Code (EWC): Typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • CymitQuimica. N-Benzoyl-N-(2-phenylethyl)benzamide Product Data & CAS 74449-34-6 Verification. Retrieved from

  • PubChem. N-(2-Phenylethyl)benzamide (Mono-analog) Safety Data. (Used for inferential hazard assessment of the benzamide class). Retrieved from

  • BenchChem. General Disposal Guidelines for Benzamide Derivatives. Retrieved from

Sources

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling N-Benzoyl-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of a Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS) for N-Benzoyl-N-(2-phenylethyl)benzamide, we must infer potential hazards from its chemical structure—an aromatic amide. Aromatic amides as a class can present various risks, including potential skin and eye irritation, and possible toxicity if inhaled or ingested.[1] Therefore, it is prudent to handle this compound as if it were hazardous until sufficient data proves otherwise.[2][3]

A thorough risk assessment is the first and most critical step before any handling of a new chemical.[4][5][6][7][8] This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Core Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling N-Benzoyl-N-(2-phenylethyl)benzamide, regardless of the scale of the operation:

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2] However, for procedures with a higher risk of splashes or aerosol generation, such as dissolution in volatile solvents or heating, chemical splash goggles should be worn.[9] A face shield, worn over safety glasses or goggles, is recommended when handling larger quantities.

  • Protective Clothing: A flame-resistant lab coat should be worn and fully fastened to protect against accidental spills.[2] It is crucial that lab coats are not worn outside of the laboratory to prevent the spread of potential contamination.[10]

  • Gloves: The selection of appropriate chemical-resistant gloves is paramount. No single glove material protects against all chemicals.[10][11] For handling solid N-Benzoyl-N-(2-phenylethyl)benzamide, disposable nitrile gloves are a suitable initial choice, providing good dexterity and protection against incidental contact.[2][12] However, when preparing solutions, the choice of glove material must be compatible with the solvent being used. Always consult a glove compatibility chart from the manufacturer.[1][13][14]

Task-Specific PPE Recommendations

The level of PPE should be escalated based on the specific laboratory operation being performed. The following table outlines recommended PPE for various tasks.

TaskRecommended PPERationale
Weighing and Aliquoting (Solid) Safety glasses with side shields, lab coat, nitrile gloves.To prevent skin contact and eye exposure to the solid compound.
Dissolution in Solvents Chemical splash goggles, lab coat, solvent-appropriate chemical-resistant gloves (e.g., neoprene for some organic solvents).[9][12]To protect against splashes of the chemical solution and solvent vapors.
Running Reactions and Monitoring Chemical splash goggles, lab coat, appropriate chemical-resistant gloves.To provide ongoing protection during the experimental procedure.
Work-up and Purification Chemical splash goggles, lab coat, appropriate chemical-resistant gloves.To safeguard against exposure during extraction, filtration, and chromatography.
Handling of Waste Chemical splash goggles, lab coat, appropriate chemical-resistant gloves.To ensure safety during the collection and disposal of chemical waste.

Operational Plans: From Handling to Disposal

A systematic approach to handling and disposal is crucial to minimize risk and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a certified chemical fume hood, especially if there is a potential for aerosol generation.[10]

  • Donning PPE: Put on your lab coat and fasten it completely. Next, put on your safety glasses or goggles. Finally, don your gloves, ensuring they fit properly and are free of any defects.

  • Handling the Compound: Perform all manipulations with care to avoid creating dust or aerosols. Use a spatula for transferring the solid and handle solutions with appropriate pipettes or syringes.

  • Post-Handling: After handling is complete, remove gloves using the proper technique to avoid contaminating your skin. Dispose of the gloves in the designated chemical waste container. Wash your hands thoroughly with soap and water.[10]

Disposal Plan:

All waste containing N-Benzoyl-N-(2-phenylethyl)benzamide, including contaminated gloves, weighing paper, and solutions, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled waste container. Do not mix incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-Benzoyl-N-(2-phenylethyl)benzamide".

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling N-Benzoyl-N-(2-phenylethyl)benzamide.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment Start Start: Handling N-Benzoyl-N- (2-phenylethyl)benzamide AssessTask Assess the Task Start->AssessTask Weighing Weighing Solid AssessTask->Weighing Solid Handling Dissolving Dissolving in Solvent AssessTask->Dissolving Liquid Handling Reaction Running Reaction AssessTask->Reaction Reaction in Progress BasePPE Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Weighing->BasePPE Goggles Upgrade to: - Chemical Splash Goggles Dissolving->Goggles SolventGloves Use Solvent-Specific Resistant Gloves Dissolving->SolventGloves Reaction->Goggles Reaction->SolventGloves

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.